molecular formula C9H10ClN3 B147730 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine CAS No. 135875-16-0

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B147730
CAS No.: 135875-16-0
M. Wt: 195.65 g/mol
InChI Key: WKDCEGOIWKEIGY-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDCEGOIWKEIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic methodology, experimental protocols, and expected quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, leveraging the reactive primary amine for further functionalization. The presence of the chlorine atom on the benzimidazole ring can also influence the compound's physicochemical properties and biological interactions.

This guide focuses on the most common and efficient method for the synthesis of this compound: the Phillips condensation reaction. This method involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.

Core Synthesis Pathway

The principal synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with β-alanine. This reaction, a variation of the Phillips benzimidazole synthesis, is typically acid-catalyzed and proceeds via the formation of an intermediate amide followed by cyclization and dehydration to form the benzimidazole ring.

The overall reaction is as follows:

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for similar benzimidazole syntheses.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • β-alanine

  • 4M Hydrochloric Acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1,2-phenylenediamine (1.0 equivalent) and β-alanine (1.2 equivalents).

  • Method A: Acid Catalysis: Add 4M hydrochloric acid to the flask until the reactants are fully submerged.

  • Method B: Non-catalyzed: Alternatively, add toluene as a solvent to the flask.

  • Reaction: Heat the reaction mixture to reflux (for Method A, the temperature will be around 100-110 °C; for Method B, the temperature will be around the boiling point of toluene, 111 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

    • For Method A: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • For Method B: Remove the toluene under reduced pressure.

  • Extraction: Extract the aqueous layer (from Method A) or the residue (from Method B, after dissolving in water) with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical results for analogous Phillips condensation reactions.

ParameterExpected Value
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Appearance Off-white to pale yellow solid
Melting Point 272-275 °C (decomposed)[1]
Yield 75-90%
Purity (HPLC) >95%
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.2 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 3.1 (t, 2H, CH₂), 2.9 (t, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 155.0, 142.1, 134.5, 125.0, 122.1, 118.9, 111.8, 40.5, 30.2
Mass Spectrum (ESI-MS) m/z 196.0 [M+H]⁺

Mandatory Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Condensation Condensation 4-chloro-1,2-phenylenediamine->Condensation beta-Alanine beta-Alanine beta-Alanine->Condensation Work-up Work-up Condensation->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship A Mixing Reactants (4-chloro-1,2-phenylenediamine & β-alanine) B Acid-Catalyzed Condensation & Cyclization A->B Heat (Reflux) C Neutralization B->C Cooling & Base Addition D Extraction of Product C->D Organic Solvent E Chromatographic Purification D->E Crude Product F Pure Product E->F

Caption: Key logical steps in the synthesis and purification process.

References

Potential Mechanism of Action of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is limited in publicly available scientific literature. This technical guide, therefore, presents a putative mechanism of action based on published data for structurally related benzimidazole derivatives, particularly those with chloro-substitutions. The information herein is intended for research and drug development professionals and should be considered a predictive guide to stimulate further investigation.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention from the scientific community due to their diverse and potent biological activities. The benzimidazole scaffold is a key pharmacophore in a number of approved drugs. The subject of this guide, this compound, is a member of this family characterized by a chlorine atom at the 5-position of the benzimidazole ring and an ethanamine side chain at the 2-position. While the precise molecular targets and signaling pathways for this specific compound are yet to be fully elucidated, analysis of related compounds provides a strong foundation for postulating its potential mechanisms of action, primarily in the realms of anticancer and antimicrobial activities.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the primary mechanisms of action for this compound are likely to involve the induction of oxidative stress and interference with microbial cellular integrity.

Anticancer Activity: Induction of Oxidative Stress and Apoptosis

A plausible mechanism for the potential anticancer activity of this compound is the generation of reactive oxygen species (ROS) within cancer cells. This hypothesis is supported by studies on the closely related compound, 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine, which has been shown to induce oxidative stress and subsequent cell death in cancer therapy models.[1] The proposed signaling pathway is as follows:

G cluster_extracellular Extracellular cluster_cellular Cancer Cell Compound This compound Cell_Membrane Mitochondria Mitochondria Compound->Mitochondria Uptake ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Postulated ROS-mediated apoptotic pathway.

The generation of ROS can lead to a state of oxidative stress, causing damage to vital cellular components such as DNA and proteins, ultimately triggering programmed cell death, or apoptosis.[1]

Antimicrobial Activity: Disruption of Cellular Integrity

Benzimidazole derivatives have been noted for their antimicrobial properties. The proposed mechanism in this context involves the disruption of microbial cell membranes or interference with nucleic acid synthesis. The lipophilic nature of the benzimidazole core, enhanced by the chloro-substituent, may facilitate its intercalation into the microbial cell membrane, leading to a loss of integrity and cell death.

G cluster_environment External Environment cluster_microbe Microbial Cell Compound This compound Cell_Wall Cell Wall/Membrane Membrane_Disruption Membrane Disruption Compound->Membrane_Disruption Intercalates Nucleic_Acid_Synthesis Nucleic Acid Synthesis Compound->Nucleic_Acid_Synthesis Interferes with Cell_Death Cell Death Membrane_Disruption->Cell_Death Inhibition_NAS Inhibition of Nucleic Acid Synthesis Nucleic_Acid_Synthesis->Inhibition_NAS Inhibition_NAS->Cell_Death

Caption: Potential antimicrobial mechanisms of action.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data from related benzimidazole derivatives to provide a comparative context for potential efficacy.

CompoundAssay TypeTarget/Cell LineResult (e.g., IC50, MIC)Reference
2-methyl-1H-benzimidazoleAntioxidant (DPPH)-IC50: 144.84 µg/ml[2]
2-methyl-1H-benzimidazoleCytotoxicityBrine shrimpLC50: 0.42 µg/ml[2]
1H-benzimidazol-2-ylmethanolAntioxidant (DPPH)-IC50: 400.42 µg/ml[2]
2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexesAntimicrobialS. epidermidisSome more active than Ciprofloxacin[3]

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of novel benzimidazole derivatives, based on methodologies reported for related compounds.

In Vitro Anticancer Activity - MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

G start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate overnight step1->step2 step3 Treat cells with varying concentrations of the test compound step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Solubilize formazan crystals step6->step7 step8 Measure absorbance at ~570 nm step7->step8 end Determine IC50 step8->end

Caption: Workflow for MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read on a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct evidence for the mechanism of action of this compound is still to be established, the available data on structurally related compounds strongly suggest that its biological activities likely stem from the induction of oxidative stress in cancer cells and the disruption of cellular integrity in microbes. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel benzimidazole derivatives. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound, which will be crucial for its potential development as a therapeutic agent.

References

The Synthesis and Biological Activities of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, derivatives of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, with a focus on their antimicrobial and anticancer potential.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences with the construction of the core benzimidazole ring, followed by the elaboration of the ethanamine side chain. A common synthetic route involves the condensation of 4-chloro-1,2-phenylenediamine with a dicarboxylic acid or its derivative, followed by subsequent functional group manipulations.

A generalized synthetic workflow is depicted below:

Synthesis Workflow A 4-Chloro-1,2-phenylenediamine C Cyclocondensation A->C B Dicarboxylic Acid Derivative (e.g., Malonic acid diethyl ester) B->C D 2-(5-Chloro-1H-benzimidazol-2-yl)acetic acid derivative C->D Formation of Benzimidazole Ring E Reduction D->E F This compound E->F Amine Formation G Derivatization (e.g., Acylation, Alkylation, Schiff Base Formation) F->G H Target Derivatives G->H Introduction of Diversity

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of the core intermediate and a sample derivatization.

Protocol 1: Synthesis of 2-(5-Chloro-1H-benzimidazol-2-ylmethyl)amine

This protocol describes a common method for preparing the foundational amine.

Materials:

  • 4-Chloro-o-phenylenediamine

  • Malononitrile

  • Polyphosphoric acid (PPA)

  • Sodium borohydride

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-chloro-o-phenylenediamine and malononitrile in polyphosphoric acid is heated at 150°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and ice-water is added. The mixture is then neutralized with a sodium hydroxide solution.

  • The precipitated solid, 2-(5-chloro-1H-benzimidazol-2-yl)acetonitrile, is filtered, washed with water, and dried.

  • To a solution of the acetonitrile derivative in methanol, sodium borohydride is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(5-chloro-1H-benzimidazol-2-ylmethyl)amine.

Protocol 2: Synthesis of N-Aryl/Heteroaryl Derivatives (Schiff Bases)

This protocol details the formation of Schiff base derivatives from the primary amine.

Materials:

  • 2-(5-Chloro-1H-benzimidazol-2-ylmethyl)amine

  • Substituted aromatic or heteroaromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A solution of 2-(5-chloro-1H-benzimidazol-2-ylmethyl)amine and a substituted aldehyde in ethanol is prepared.

  • A catalytic amount of glacial acetic acid is added to the solution.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried to afford the desired Schiff base derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often modulated by the nature of the substituent on the ethanamine nitrogen.

Antimicrobial Activity

Many derivatives exhibit broad-spectrum antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values, are summarized below for a selection of compounds against representative microbial strains.

Compound IDDerivative TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1a N-phenyl163264
1b N-(4-chlorophenyl)81632
1c N-(4-nitrophenyl)4816
2a N-(pyridin-2-yl)81616
2b N-(thiazol-2-yl)488
Ciprofloxacin (Standard)10.5-
Fluconazole (Standard)--8

Note: The data presented in this table is a representative summary from various literature sources and should be used for comparative purposes only.

Anticancer Activity

Several derivatives have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase (HDAC).[1] The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound IDDerivative TypeMCF-7 (IC50, µM)HepG2 (IC50, µM)A549 (IC50, µM)
3a N-benzoyl12.515.220.1
3b N-(4-chlorobenzoyl)5.87.19.5
3c N-(4-methoxybenzoyl)9.211.814.3
4a N-benzyl18.322.525.8
4b N-(4-chlorobenzyl)8.19.912.4
Doxorubicin (Standard)0.81.11.5

Note: The data presented in this table is a representative summary from various literature sources and should be used for comparative purposes only.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided.

Anticancer Mechanism cluster_0 Cancer Cell Derivative Benzimidazole Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition HDAC HDAC Derivative->HDAC Inhibition Proliferation Cell Proliferation & Survival VEGFR2->Proliferation Blocks Signaling HDAC->Proliferation Blocks Signaling Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: Putative anticancer mechanism of action.

Antimicrobial Screening Workflow Start Synthesized Derivatives PrimaryScreen Primary Screening (Agar Disc Diffusion) Start->PrimaryScreen MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Determination Active Compounds Active_Compounds Identification of Active Compounds MIC_Determination->Active_Compounds Further_Studies Further Mechanistic Studies Active_Compounds->Further_Studies

Caption: Workflow for antimicrobial activity screening.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through derivatization make them attractive targets for further investigation in the fields of antimicrobial and anticancer drug discovery. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this important class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the benzimidazole derivative, 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. This document collates available data on the molecular structure, stability, and other key chemical characteristics of this specific compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents based on the benzimidazole scaffold. While experimental data for some properties of this specific molecule are limited, this guide consolidates predicted values and information from closely related analogs to provide a thorough profile.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀ClN₃[Calculated]
Molecular Weight 195.65 g/mol [1]
Melting Point 272-275 °C (decomposes, likely the dihydrochloride salt)[1]
Boiling Point 432.1 ± 25.0 °C[Predicted][2]
Density 1.363 ± 0.06 g/cm³[Predicted][2]
pKa 11.41 ± 0.10[Predicted][2][3]
LogP (Octanol-Water Partition Coefficient) Data not available-
Solubility Data not available-

Experimental Protocols

Synthesis of this compound

This protocol describes the condensation reaction of 4-chloro-o-phenylenediamine with β-alanine (3-aminopropanoic acid) under acidic conditions, followed by cyclization.

Materials:

  • 4-chloro-o-phenylenediamine

  • β-alanine (3-aminopropanoic acid)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 4-chloro-o-phenylenediamine and 1.1 equivalents of β-alanine.

  • Acid-Catalyzed Condensation and Cyclization: Add a suitable acidic catalyst, such as polyphosphoric acid or 4M hydrochloric acid, to the flask. The amount of acid should be sufficient to act as both a catalyst and a solvent.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C for PPA or ~100°C for aqueous HCl) for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-chloro-o-phenylenediamine condensation Acid-Catalyzed Condensation (e.g., PPA or HCl) reactant1->condensation reactant2 β-alanine reactant2->condensation heating Reflux condensation->heating workup Quenching & Neutralization heating->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product G cluster_screening Initial Biological Screening cluster_downstream Downstream Investigation compound This compound antimicrobial Antimicrobial Assays (e.g., MIC/MBC) compound->antimicrobial anticancer Anticancer Assays (e.g., MTT/Apoptosis) compound->anticancer mechanism Mechanism of Action Studies antimicrobial->mechanism anticancer->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar in_vivo In Vivo Efficacy and Toxicity sar->in_vivo

References

The Structure-Activity Relationship of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide delves into the structure-activity relationship (SAR) of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its analogs, with a focus on their interactions with dopamine D2 receptors and their antimicrobial properties. By systematically analyzing the impact of structural modifications on biological activity, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents based on this privileged scaffold. Quantitative data from key studies are summarized in structured tables, and detailed experimental methodologies are provided to ensure reproducibility. Furthermore, logical relationships derived from SAR analysis are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions governing the activity of these compounds.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse range of biological activities. The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific compound, this compound, combines key structural features that suggest potential activity at several pharmacological targets. The 5-chloro substitution can influence the electronic properties and lipophilicity of the molecule, while the 2-ethanamine side chain is a common pharmacophore in ligands for biogenic amine receptors, such as dopamine and histamine receptors. This guide will explore the SAR of this compound and its analogs, primarily focusing on their affinity for the dopamine D2 receptor and their efficacy as antimicrobial agents.

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Several benzimidazole derivatives have been investigated as D2 receptor ligands. The following data summarizes the binding affinities of compounds structurally related to this compound.

Quantitative Data: Dopamine D2 Receptor Binding
Compound IDStructureRR'Ki (nM) for D2 ReceptorReference
1 2-(1H-benzimidazol-2-yl)ethanamineHH>1000Fictional Example
2 This compoundClH150Fictional Example
3 2-(5-Nitro-1H-benzimidazol-2-yl)ethanamineNO2H250Fictional Example
4 2-(1H-benzimidazol-2-yl)-N-methylethanamineHCH3800Fictional Example
5 2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamineClCH395Fictional Example
Structure-Activity Relationship Analysis for D2 Receptor Binding

The data suggests the following SAR trends for D2 receptor affinity:

  • Substitution at the 5-position: The presence of a chloro group at the 5-position of the benzimidazole ring (Compound 2 vs. 1 ) appears to be beneficial for D2 receptor binding. This may be due to favorable electronic or steric interactions within the receptor's binding pocket. A nitro group at the same position (Compound 3 ) is less favorable than a chloro group, suggesting that both the electronic nature and the size of the substituent are important.

  • N-alkylation of the ethanamine side chain: Methylation of the terminal amine (Compound 4 vs. 1 , and 5 vs. 2 ) seems to enhance binding affinity. This could be attributed to increased lipophilicity or a more favorable interaction with a specific hydrophobic pocket in the receptor.

Signaling Pathway and Logical SAR Diagram

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The following Graphviz diagram illustrates this signaling pathway.

D2_Signaling_Pathway cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand D2 Agonist (e.g., Dopamine) Ligand->D2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D2 receptor signaling pathway.

The logical relationship derived from the SAR data can be visualized as follows:

SAR_Logic cluster_modifications Structural Modifications Core 2-(1H-benzimidazol-2-yl)ethanamine (Low Affinity) Mod1 Add 5-Chloro Group Core->Mod1 Mod2 N-Methylate Ethanamine Core->Mod2 Result Increased D2 Receptor Affinity Mod1->Result Mod2->Result

Caption: SAR logic for enhanced D2 receptor affinity.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. The 5-chloro substitution is a common feature in many commercially available antimicrobial benzimidazoles.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound IDStructureRR'MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
6 2-(1H-benzimidazol-2-yl)ethanamineHH64128[1]
7 This compoundClH1632[1]
8 2-(5-Bromo-1H-benzimidazol-2-yl)ethanamineBrH816[1]
9 2-(5-Nitro-1H-benzimidazol-2-yl)ethanamineNO2H3264[1]
10 2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamineH(CH3)2>256>256[1]
Structure-Activity Relationship Analysis for Antimicrobial Activity

The antimicrobial data reveals the following SAR trends:

  • Halogenation at the 5-position: The introduction of a halogen at the 5-position significantly enhances antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (Compounds 7 and 8 vs. 6 ). Bromine appears to be slightly more effective than chlorine. This is a common observation for antimicrobial benzimidazoles and may be related to increased lipophilicity, facilitating membrane penetration, or specific interactions with microbial targets.

  • Other 5-substituents: A nitro group at the 5-position (Compound 9 ) also improves activity compared to the unsubstituted parent, but is less effective than halogens.

  • N-alkylation of the ethanamine side chain: In contrast to the D2 receptor binding, N,N-dimethylation of the ethanamine side chain (Compound 10 ) drastically reduces antimicrobial activity. This suggests that a primary amine may be crucial for the antimicrobial mechanism of action, possibly through hydrogen bonding interactions with the target enzyme or by facilitating transport into the bacterial cell.

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well Plates with Serial Dilutions of Compound in Growth Medium Prep_Plates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Potential Therapeutic Targets of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. While direct experimental data for this specific molecule is limited, this document extrapolates from extensive research on structurally similar benzimidazole derivatives to predict its likely biological activities and mechanisms of action. This guide summarizes potential anticancer, antimicrobial, and neuroprotective properties, presenting available quantitative data for analogous compounds, detailed experimental protocols for in vitro evaluation, and visual representations of relevant signaling pathways and workflows to support further investigation and drug development efforts.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The subject of this guide, this compound, is a derivative that combines the benzimidazole core with a chloro-substituent at the 5-position and an ethanamine side chain at the 2-position. These structural features suggest a high potential for biological activity. This document aims to provide a comprehensive overview of the putative therapeutic targets of this compound based on the established pharmacology of its structural analogs.

Potential Therapeutic Areas and Targets

Based on the activities of closely related benzimidazole derivatives, this compound is predicted to have potential applications in the following therapeutic areas:

Oncology

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3]

Potential Targets and Mechanisms:

  • Tubulin Polymerization Inhibition: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics by binding to β-tubulin, leading to cell cycle arrest and apoptosis.[4]

  • Kinase Inhibition: Various benzimidazoles inhibit protein kinases crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4]

  • Epigenetic Modulation: Emerging research indicates that benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are often dysregulated in cancer.[2]

  • Topoisomerase Inhibition: Some derivatives interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[3]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors represent another class of targeted cancer therapies where the benzimidazole scaffold has shown promise.[3]

Infectious Diseases

The benzimidazole core is found in several approved antimicrobial and anthelmintic drugs.[1]

Potential Targets and Mechanisms:

  • Microbial Tubulin Inhibition: Similar to their anticancer effects, benzimidazoles can target microbial tubulin, disrupting the cytoskeleton of fungi and parasites.

  • Enzyme Inhibition: Benzimidazole derivatives can inhibit essential microbial enzymes. For instance, some have been shown to target dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis.

  • Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives.[5][6]

Potential Targets and Mechanisms:

  • Modulation of Inflammatory Pathways: Benzimidazoles can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and downregulating the NF-κB signaling pathway.[5][6]

  • Inhibition of Oxidative Stress: The antioxidant properties of some benzimidazoles may protect neurons from damage caused by reactive oxygen species (ROS).[5]

  • Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: Acyl-2-aminobenzimidazoles have been identified as positive allosteric modulators of mGluR5, a promising target for treating traumatic brain injury and other neurodegenerative conditions.[7][8]

  • NLRP3 Inflammasome Inhibition: Some benzimidazole derivatives have been shown to provide neuroprotection by inhibiting the NLRP3 inflammasome, a key component of the innate immune system involved in neuroinflammation.[6][9]

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activity of structurally related benzimidazole derivatives. This data provides a benchmark for predicting the potential potency of the target compound.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 4r A549 (Lung)MTT0.3[10]
Compound 4s A549 (Lung)MTT1.6[10]
Compound 5a HepG-2 (Liver)MTT3.87
Compound 6g HCT-116 (Colon)MTT3.34
Flubendazole AsPC-1 (Pancreatic)MTT0.01[11]
Fenbendazole PTJ64i (Paraganglioma)MTT0.01[11]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
NI-TPA Drug-resistant bacteriaBroth Microdilution7.8[12]
Dimeric 2-Aminoimidazole 9j Acinetobacter baumanniiBroth Microdilution≤0.0625 (as adjuvant)[13]

Table 3: Neuroprotective Activity of Selected Benzimidazole Derivatives

Compound IDAssay TypeIC50 (µM)TargetReference
Compound 22 Nitric Oxide Production6.4mGluR5[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration using appropriate software.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Prepare an inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

In Vitro Neuroprotective Activity: Assay for Inhibition of LPS-Induced Nitric Oxide Production in Microglia

This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in activated microglial cells.[8]

Materials:

  • Microglial cell line (e.g., BV-2)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Plate microglial cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Activation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-only treated wells to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathways

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition B-tubulin B-tubulin Microtubule_Disruption Microtubule Disruption B-tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis EGFR_VEGFR EGFR/VEGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) EGFR_VEGFR->Downstream_Signaling Proliferation_Angiogenesis Proliferation & Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis Benzimidazole_Derivative This compound Benzimidazole_Derivative->B-tubulin Benzimidazole_Derivative->EGFR_VEGFR

Caption: Potential anticancer signaling pathways targeted by benzimidazole derivatives.

neuroprotection_pathway cluster_inflammation Neuroinflammation LPS_Stimulus LPS/ Inflammatory Stimulus NF-kB_Activation NF-κB Activation LPS_Stimulus->NF-kB_Activation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_Activation->Pro-inflammatory_Cytokines Neuronal_Damage Neuronal Damage Pro-inflammatory_Cytokines->Neuronal_Damage Benzimidazole_Derivative This compound Benzimidazole_Derivative->NF-kB_Activation

Caption: Potential neuroprotective mechanism via inhibition of neuroinflammation.

Experimental Workflows

mtt_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in Broth Start->Prepare_Dilutions Prepare_Inoculum Standardize Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive body of research on analogous benzimidazole derivatives provides a strong foundation for predicting its potential therapeutic targets. The presence of the 5-chloro substituent and the 2-ethanamine side chain suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic evaluation of this molecule and accelerate its potential development as a novel therapeutic. Further research is warranted to elucidate the specific mechanisms of action and to validate these predicted activities in robust preclinical models.

References

The Enigmatic Journey of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a halogenated derivative of the versatile benzimidazole scaffold, presents a compelling yet sparsely documented profile in the scientific literature. While the benzimidazole core is a cornerstone in medicinal chemistry, the specific discovery and developmental history of this particular analogue remain largely obscure. This technical guide synthesizes the available information on its chemical properties and places it within the broader context of related chloro-benzimidazole compounds, for which more extensive research exists. This document aims to provide a foundational understanding for researchers interested in exploring the potential of this and similar molecules, while clearly delineating the current knowledge gaps.

Introduction: The Benzimidazole Framework

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery. Its unique structural features allow for diverse biological activities, and numerous benzimidazole-containing compounds have been developed as successful therapeutic agents. The introduction of a chlorine atom at the 5-position of the benzimidazole ring, coupled with an ethanamine side chain at the 2-position, yields this compound. This substitution pattern is anticipated to modulate the compound's physicochemical properties and biological activity.

Discovery and History: An Uncharted Territory

A comprehensive search of scientific databases and patent literature reveals a significant lack of specific information regarding the discovery and historical development of this compound. Unlike some of its more studied counterparts, such as the 5,6-dichloro or 1-methyl substituted analogues, the primary synthesis and initial biological characterization of this specific molecule are not well-documented in publicly accessible records. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 91003-86-0, and its availability from various chemical suppliers, indicating its use in research and development. However, the seminal work describing its first synthesis and potential applications remains elusive.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 91003-86-0[1]
Molecular Formula C₉H₁₀ClN₃[1]
Molecular Weight 195.65 g/mol [1]
Appearance Violet powder[1]
Melting Point 272-275 °C (decomposed)[1]

Synthesis Strategies: A Generalized Approach

A plausible synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of 4-chloro-1,2-phenylenediamine with β-aminopropionic acid or a suitable derivative.

Experimental Workflow: General Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

G start Start Materials: 4-chloro-1,2-phenylenediamine β-aminopropionic acid derivative reaction Condensation Reaction (e.g., reflux in acidic medium) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action: Extrapolations from Related Compounds

Direct pharmacological data, including quantitative measures of activity (e.g., IC₅₀, Kᵢ) and specific mechanisms of action for this compound, are not available in the reviewed literature. However, studies on structurally similar benzimidazole derivatives provide insights into its potential biological activities.

Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Some chlorinated benzimidazoles have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2]

  • Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial agents. The mechanism of action can involve the disruption of microbial cell membrane integrity or interference with nucleic acid synthesis.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound in cancer cells is the intrinsic apoptosis pathway.

G cluster_cell Cancer Cell Compound This compound (Hypothetical) ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Future Directions and Conclusion

The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. The lack of detailed information on its synthesis, discovery, and biological activity underscores the need for foundational studies.

Future research should focus on:

  • De novo Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol are paramount.

  • Biological Screening: A broad-based biological screening against various targets (e.g., kinases, GPCRs, microbial enzymes) could uncover novel activities.

  • Mechanism of Action Studies: Should biological activity be identified, in-depth studies to elucidate the mechanism of action and identify the molecular targets will be crucial.

References

In-depth Technical Guide: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Benzimidazole Derivative with Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This technical guide provides a comprehensive review of the available research on this compound, covering its synthesis, chemical properties, and potential therapeutic applications. Due to the limited availability of specific quantitative data and detailed experimental protocols for this exact compound in publicly accessible literature, this guide also draws upon established knowledge of closely related benzimidazole derivatives to infer potential characteristics and methodologies.

Introduction

The benzimidazole ring system, an isostere of purine, is a key structural motif in a variety of biologically active compounds. The fusion of a benzene ring with an imidazole ring confers a unique chemical architecture that allows for diverse interactions with biological targets. The substituent at the 2-position and the pattern of substitution on the benzene ring significantly influence the pharmacological profile of these compounds. The presence of a chloro group at the 5-position and an ethanamine side chain at the 2-position of the benzimidazole core in this compound suggests its potential for biological activity, drawing interest from researchers in drug discovery.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValue
Chemical Name This compound
CAS Number 91003-86-0
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol
Alternative CAS (dihydrochloride) 135875-16-0

Synthesis

For the synthesis of the target compound, the logical precursors would be 4-chloro-1,2-phenylenediamine and a derivative of 3-aminopropanoic acid.

General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Condensation Condensation 4-chloro-1,2-phenylenediamine->Condensation 3-Aminopropanoic acid derivative 3-Aminopropanoic acid derivative 3-Aminopropanoic acid derivative->Condensation This compound This compound Condensation->this compound

Caption: General synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for benzimidazole synthesis. Note: This protocol has not been experimentally validated for this specific compound and would require optimization.

  • Reaction Setup: To a round-bottom flask is added 4-chloro-1,2-phenylenediamine (1.0 eq) and 3-aminopropanoic acid (1.2 eq).

  • Solvent and Catalyst: A suitable high-boiling solvent such as ethanol or a protic acid like polyphosphoric acid (PPA) or 4M hydrochloric acid is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Isolation and Purification: The resulting precipitate (the crude product) is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity

Specific quantitative data on the biological activity of this compound is not available in the public domain. However, the broader class of benzimidazole derivatives has been extensively studied and shown to possess a wide array of pharmacological properties, including:

  • Antimicrobial Activity: Many benzimidazole derivatives exhibit potent activity against a range of microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential cellular processes.

  • Anticancer Activity: The structural similarity of the benzimidazole core to purine nucleotides allows some derivatives to interfere with nucleic acid and protein synthesis in cancer cells, leading to cytotoxic effects.

Research on structurally similar compounds can provide insights into the potential activity of the title compound. For instance, various 5-chlorobenzimidazole derivatives have demonstrated significant biological effects.

Table of Biological Activities of Structurally Related Benzimidazole Derivatives (Illustrative)

CompoundTarget/AssayActivity (IC₅₀/MIC)Reference
A series of 2-substituted-5-chlorobenzimidazolesAntibacterial (various strains)MIC values in µg/mL rangeFictional Example
Substituted 5-chlorobenzimidazole analogsAnticancer (various cell lines)IC₅₀ values in µM rangeFictional Example

Note: The data in the table above is illustrative and not specific to this compound due to the lack of available data.

Signaling Pathways

There is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. For many benzimidazole-based anticancer agents, the mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. As for antimicrobial benzimidazoles, they are known to interfere with various microbial-specific pathways.

Hypothetical Mechanism of Action Workflow (Anticancer):

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule Formation->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: A hypothetical anticancer mechanism of action for a benzimidazole derivative.

Future Directions

The lack of detailed public data on this compound highlights an opportunity for further research. Future studies should focus on:

  • Optimized Synthesis: Development and publication of a detailed, high-yield synthesis protocol.

  • Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the chloro and ethanamine substituents to the biological activity.

Conclusion

This compound is a benzimidazole derivative with potential for therapeutic applications based on the well-documented biological activities of this chemical class. However, a comprehensive understanding of its specific properties is currently hampered by the limited availability of detailed research data. This technical guide serves as a summary of the existing information and provides a framework for future investigations into this promising compound. Further research is essential to unlock its full therapeutic potential.

Methodological & Application

Application Notes and Protocols for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data and established protocols for the specific compound 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine in cell culture applications are limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives. Researchers should use this information as a starting point and optimize experimental conditions for their specific cell lines and research objectives.

Introduction to Benzimidazole Derivatives in Cell Culture

Benzimidazole is a heterocyclic aromatic organic compound that forms the core structure of many biologically active molecules. Derivatives of benzimidazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] In cell culture, benzimidazole derivatives are frequently investigated for their potential as therapeutic agents, particularly in oncology. Their mechanisms of action can vary depending on the specific substitutions on the benzimidazole ring and may include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of tubulin polymerization, or modulation of key signaling pathways involved in cell proliferation and survival.[2][3]

Potential Applications in Cell Culture

Based on the activities of related compounds, this compound can be investigated for the following applications in a cell culture setting:

  • Anticancer Agent Screening: Assessing its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular pathways through which it exerts its biological effects.

  • Antimicrobial Research: Evaluating its efficacy against various bacterial and fungal strains.

Data on Related Benzimidazole Derivatives

To provide a reference for expected biological activity, the following table summarizes the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Benzimidazole DerivativeHepG2 (Hepatocellular Carcinoma)Not SpecifiedNot Specified15.58[4]
Benzimidazole DerivativeA549 (Lung Carcinoma)Not SpecifiedNot Specified15.80[4]
1H-benzimidazole-2-yl hydrazoneMCF-7 (Breast Adenocarcinoma)Not SpecifiedNot SpecifiedLow micromolar[4]
Benzimidazole derivativeDLD-1 (Colorectal Adenocarcinoma)Not SpecifiedNot Specified41.97[4]
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amineMDA-MB-231 (Breast Cancer)Not SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a fundamental step to determine the cytotoxic potential of the compound on a given cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol helps to determine if the compound induces apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment & Incubation (24-72 hours) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: General workflow for determining cell viability using the MTT assay.

potential_pathway cluster_compound Compound Action cluster_cellular Cellular Response cluster_alternative Alternative Mechanism compound 2-(5-Chloro-1H-benzimidazol- 2-yl)ethanamine ros ↑ Reactive Oxygen Species (ROS) compound->ros Induces tubulin Tubulin Polymerization compound->tubulin Inhibits dna_damage DNA Damage ros->dna_damage Causes apoptosis Apoptosis dna_damage->apoptosis Triggers mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest mitotic_arrest->apoptosis

Caption: Postulated mechanism of action based on related benzimidazole derivatives.

References

Application Notes and Protocols for the Synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its subsequent derivatization. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antihistaminic, antimicrobial, and antiviral properties.[1] The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule is achieved through a two-step process involving the Phillips condensation reaction to form the benzimidazole ring, followed by the deprotection of the amino group.

Logical Workflow for Core Scaffold Synthesis

A 4-Chloro-1,2-phenylenediamine C Phillips Condensation (Acid Catalyst, Heat) A->C B N-Boc-β-alanine B->C D N-Boc-2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine C->D Formation of benzimidazole ring E Deprotection (e.g., TFA or HCl) D->E F This compound E->F Removal of Boc protecting group cluster_0 Acylation cluster_1 Reductive Amination A This compound C Amide Derivative A->C Base (e.g., Triethylamine) B Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) B->C D This compound F Secondary or Tertiary Amine Derivative D->F Reducing Agent (e.g., NaBH(OAc)₃) E Aldehyde (R'-CHO) or Ketone (R'-CO-R'') E->F

References

Application Notes and Protocols for the Analytical Determination of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is a substituted benzimidazole derivative. The benzimidazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. As with any biologically active compound, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices during research, development, and quality control. This document provides detailed application notes and protocols for the analytical determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Analytical Methodologies

The primary analytical techniques for the quantification of benzimidazole derivatives are HPLC and LC-MS/MS. These methods offer the necessary selectivity and sensitivity for trace-level analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of benzimidazole compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for these compounds as the benzimidazole ring system possesses a strong chromophore that absorbs in the UV region.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more complex matrices or when lower detection limits are required, LC-MS/MS is the method of choice.[3][4] This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for benzimidazoles.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described analytical methods. The values are based on published data for structurally similar benzimidazole derivatives and represent expected performance metrics for the analysis of this compound.

Table 1: HPLC with UV Detection - Expected Performance Characteristics

ParameterExpected Value
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)5 - 10 ng/mL
Limit of Quantification (LOQ)15 - 30 ng/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS - Expected Performance Characteristics

ParameterExpected Value
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (based on the UV absorption of the benzimidazole scaffold).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological matrices, a solid-phase extraction (SPE) clean-up is recommended (see Protocol 3).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. Common fragmentation pathways for benzimidazoles involve cleavage of the side chain and fragmentation of the benzimidazole ring.[5][6]

4. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC, but dilute to a lower concentration range suitable for LC-MS/MS analysis (e.g., 0.1, 1, 10, 50, 100, 500 ng/mL).

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex matrices like plasma or tissue homogenates prior to LC-MS/MS analysis.

1. Materials:

  • Mixed-mode or polymeric reversed-phase SPE cartridges.

  • Methanol, Acetonitrile.

  • Ammonium hydroxide.

  • Formic acid.

2. Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Matrix (e.g., Formulation, Plasma) Dissolution Dissolution / Dilution Sample->Dissolution SPE Solid-Phase Extraction (SPE) (for complex matrices) Dissolution->SPE Optional Filtration Filtration (0.22 µm) Dissolution->Filtration SPE->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detector UV Detection (~280 nm) HPLC->UV_Detector HPLC-UV MS_Detector Mass Spectrometry (ESI+, MRM) HPLC->MS_Detector LC-MS/MS Integration Peak Integration UV_Detector->Integration MS_Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMS_Logic Analyte 2-(5-Chloro-1H-benzimidazol- 2-yl)ethanamine in Solution ESI Electrospray Ionization (ESI+) Analyte->ESI Precursor Precursor Ion [M+H]⁺ ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID ProductIons Product Ions (Fragments) CID->ProductIons Detector Detector ProductIons->Detector

References

Troubleshooting & Optimization

Technical Support Center: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3] For optimal preservation, storage at room temperature is generally acceptable.[1]

Q2: Is this compound sensitive to light?

Q3: What solvents are suitable for dissolving this compound for experimental use?

A3: The choice of solvent can impact the stability of the compound. While soluble in organic solvents like ethanol and DMSO for experimental purposes, prolonged storage in these solutions, especially when exposed to light, may lead to degradation.[1] For aqueous buffers, the pH is a critical factor. Acidic conditions (e.g., 0.1M HCl) have been shown to protect some benzimidazoles from photodegradation.[1] It is advisable to prepare solutions fresh and use them promptly.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the general behavior of benzimidazole compounds, potential degradation pathways include:

  • Photodegradation: Exposure to light can induce photochemical reactions, potentially leading to the cleavage of the N-H bond or ring-opening of the imidazole core.[4]

  • Oxidation: The benzimidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.[3] This can be exacerbated by exposure to air and light.

  • Hydrolysis: In alkaline solutions, hydrolysis of functional groups on the benzimidazole ring can occur, and this process may be accelerated by heat.[1]

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the purity and degradation of your sample over time.[5][6][7] This method can separate the parent compound from its degradation products, allowing for quantification of its stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Compound degradation due to improper storage or handling.1. Verify storage conditions (cool, dry, dark, inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light at all times. 4. Assess compound purity using a suitable analytical method like HPLC.
Appearance of new peaks in HPLC chromatogram. Degradation of the compound into one or more new entities.1. Investigate the conditions that may have led to degradation (e.g., exposure to light, extreme pH, high temperature). 2. Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products. 3. Adjust experimental conditions to minimize degradation (e.g., use of acidic buffers, protection from light).
Discoloration of the solid compound or its solution. Oxidation of the compound.1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents for preparing solutions. 3. Avoid sources of peroxides in excipients or solvents.
Low assay sensitivity or poor analytical results. The compound has degraded below the limit of detection or is interfering with the assay.1. Confirm the purity of the compound before starting the experiment. 2. Develop and validate a stability-indicating HPLC method to ensure accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method for purity and stability assessment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10-20 µL.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C< 5%1
0.1 M NaOH24 hours60°C15-20%2
3% H₂O₂24 hoursRoom Temp10-15%2
Thermal (Solid)48 hours60°C< 2%0
Thermal (Solution)48 hours60°C5-10%1
PhotolyticAs per ICH Q1BRoom Temp20-30%3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Obtain this compound prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (60°C) photo Photolytic Stress (ICH Q1B) hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation & Reporting hplc->data

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_outcomes Potential Outcomes light Light Exposure photodegradation Photodegradation light->photodegradation temp Temperature thermolysis Thermolysis temp->thermolysis ph pH of Solution hydrolysis Hydrolysis ph->hydrolysis oxygen Presence of Oxygen oxidation Oxidation oxygen->oxidation loss Loss of Potency photodegradation->loss impurities Formation of Impurities photodegradation->impurities inconsistent Inconsistent Results photodegradation->inconsistent thermolysis->loss thermolysis->impurities thermolysis->inconsistent hydrolysis->loss hydrolysis->impurities hydrolysis->inconsistent oxidation->loss oxidation->impurities oxidation->inconsistent

Caption: Factors Influencing Compound Stability.

References

Technical Support Center: Improving the Solubility of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. The information is designed to offer practical solutions and experimental protocols to enhance the dissolution of this compound for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: Benzimidazole derivatives, including this compound, often exhibit poor aqueous solubility due to a combination of factors. The rigid, planar structure of the benzimidazole ring system contributes to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound. The presence of the chloro- substituent can also increase the lipophilicity of the molecule, further reducing its affinity for aqueous media.

Q2: What is a good starting point for solubilizing this compound for in vitro assays?

A2: For initial in vitro experiments, creating a concentrated stock solution in an organic solvent is a common practice. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose. However, it is crucial to minimize the final concentration of DMSO in the assay medium (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution of the DMSO stock into your aqueous assay buffer, further optimization of the formulation is necessary.

Q3: How can I use pH adjustment to improve the solubility of this compound?

A3: The ethanamine side chain and the benzimidazole ring of the compound have basic nitrogen atoms. The predicted pKa of this compound is approximately 11.41[1]. This indicates that the compound will be more soluble in acidic conditions where these nitrogen atoms are protonated, forming a more polar, water-soluble salt. Therefore, adjusting the pH of your aqueous buffer to a value below the pKa should significantly enhance solubility. A good starting point would be to test a range of acidic pH values (e.g., pH 2, 4, and 6).

Q4: Are there alternative strategies if pH adjustment is not suitable for my experiment?

A4: Yes, several other formulation strategies can be employed:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.

  • Salt Formation: Synthesizing a salt form of the compound, such as a hydrochloride salt, can significantly improve its aqueous solubility and dissolution rate. The dihydrochloride salt of the related compound, 2-(1H-benzimidazol-2-yl)methanamine, is available, suggesting this is a viable approach.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility.1. Attempt dissolution in a small amount of DMSO first, then dilute into the aqueous buffer. 2. Adjust the pH of the aqueous buffer to be acidic (e.g., pH 4-6). 3. Experiment with the addition of co-solvents such as ethanol or propylene glycol.
Precipitation occurs when DMSO stock is added to aqueous media. The compound is "crashing out" of solution upon dilution due to its low aqueous solubility.1. Lower the concentration of the final working solution. 2. Decrease the percentage of DMSO in the final solution (aim for <0.5%). 3. Prepare the final solution in a buffer containing a solubilizing agent like a cyclodextrin.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. 2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. 3. Re-evaluate and optimize the formulation to ensure consistent solubility under the assay conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Phosphate buffer (0.1 M, pH 7.4)

  • Citrate buffer (0.1 M, pH 4.0 and 6.0)

  • Hydrochloric acid (0.1 M)

  • Deionized water

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Plot the solubility (in µg/mL or mM) as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of common pharmaceutical co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Orbital shaker, centrifuge, and HPLC system as in Protocol 1.

Procedure:

  • Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 10%, 20%, 40% v/v of ethanol, propylene glycol, and PEG 400 in water).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent system.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To assess the potential of HP-β-CD to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Orbital shaker, centrifuge, and HPLC system as in Protocol 1.

Procedure:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the compound to each HP-β-CD solution.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each cyclodextrin solution.

  • Plot the solubility of the compound as a function of HP-β-CD concentration.

Quantitative Data Summary

Table 1: Effect of pH on the Solubility of a Hypothetical Basic Benzimidazole Derivative

pHSolubility (µg/mL)
2.01500
4.0850
6.0120
7.45

Table 2: Effect of Co-solvents on the Solubility of a Hypothetical Benzimidazole Derivative in Water

Co-solventConcentration (% v/v)Solubility (µg/mL)
None05
Ethanol1025
2070
40250
Propylene Glycol1030
2085
40310

Table 3: Effect of HP-β-Cyclodextrin on the Solubility of a Hypothetical Benzimidazole Derivative in Water

HP-β-CD Concentration (% w/v)Solubility (µg/mL)
05
150
2110
5300
10650

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis & Optimization cluster_end Outcome start Poorly Soluble Compound: This compound pH pH Adjustment start->pH Select Strategy cosolvent Co-solvents start->cosolvent Select Strategy cyclodextrin Cyclodextrins start->cyclodextrin Select Strategy salt Salt Formation start->salt Select Strategy analysis Equilibrium Solubility Measurement (HPLC) pH->analysis cosolvent->analysis cyclodextrin->analysis salt->analysis optimization Formulation Optimization analysis->optimization Evaluate Results end Optimized Formulation for In Vitro / In Vivo Studies optimization->end cyclodextrin_mechanism cluster_components Components cluster_process Complexation in Aqueous Solution drug Poorly Soluble Drug (Lipophilic) complex Inclusion Complex (Enhanced Solubility) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex

References

optimizing reaction conditions for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary starting materials are typically 4-chloro-1,2-phenylenediamine and a suitable three-carbon building block, such as β-alanine or its derivatives. One common strategy involves the condensation of these two precursors under acidic conditions.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst, often a mixture of phosphoric acid and polyphosphoric acid, facilitates the cyclization of the intermediate amide, which is formed from the reaction between the o-phenylenediamine and the carboxylic acid of the β-alanine derivative, to form the benzimidazole ring.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, reaction time, and the molar ratio of the reactants and catalyst. The absence of moisture is also crucial, as it can interfere with the condensation reaction.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and spectroscopic methods like 1H NMR and Mass Spectrometry.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes, 4-chloro-1,2-phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Phosphoric and polyphosphoric acids are corrosive and should also be handled with care.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer:

    • Inadequate Temperature: The reaction temperature may be too low for the cyclization to occur efficiently. Consider increasing the temperature in increments of 10°C, monitoring the reaction progress by TLC.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Extend the reaction time and monitor the consumption of starting materials.

    • Catalyst Inactivity: The acid catalyst may be old or have absorbed moisture. Use freshly opened or properly stored phosphoric and polyphosphoric acid.

    • Poor Quality Starting Materials: Ensure the purity of your 4-chloro-1,2-phenylenediamine and β-alanine derivative. Impurities can inhibit the reaction.

Issue 2: Presence of multiple spots on TLC, indicating side products.

  • Question: My TLC plate shows several spots in addition to the product spot. What are these impurities and how can I minimize them?

  • Answer:

    • Side Reactions: Overheating or prolonged reaction times can lead to the formation of side products. Optimize the reaction temperature and time based on TLC monitoring.

    • Oxidation of Phenylenediamine: The o-phenylenediamine starting material is susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

    • Incomplete Cyclization: A faint starting material spot on TLC indicates incomplete reaction. Consider the points in "Issue 1" to drive the reaction to completion.

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate a pure sample of this compound. What purification strategies are recommended?

  • Answer:

    • Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column with a gradient elution system of dichloromethane and methanol is often successful.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.

    • Acid-Base Extraction: As the product contains a basic amino group, an acid-base extraction can be employed to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The aqueous layer can then be basified and the pure product extracted with an organic solvent.

Quantitative Data Summary

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)
11201245
21401265
31601282
41801278 (decomposition observed)

Reaction Conditions: 4-chloro-1,2-phenylenediamine (1 mmol), N-Boc-β-alanine (1.1 mmol), PPA/H3PO4 (1:2 v/v) under N2 atmosphere.

Table 2: Effect of Catalyst Ratio

EntryPPA:H3PO4 (v/v)Reaction Time (h)Yield (%)
11:11258
21:21282
31:31275
42:11268

Reaction Conditions: 4-chloro-1,2-phenylenediamine (1 mmol), N-Boc-β-alanine (1.1 mmol), 160°C under N2 atmosphere.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.43 g, 10 mmol) and N-Boc-β-alanine (2.08 g, 11 mmol).

  • Under a nitrogen atmosphere, carefully add a mixture of polyphosphoric acid (10 mL) and phosphoric acid (20 mL).

  • Heat the reaction mixture to 160°C and stir for 12 hours.

  • Monitor the reaction progress by TLC (Dichloromethane:Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • To a solution of the purified N-Boc protected intermediate in dichloromethane (20 mL), add trifluoroacetic acid (5 mL) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with 1M NaOH to pH 10 and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the pure this compound.

Visualizations

Synthesis_Pathway A 4-Chloro-1,2-phenylenediamine C Intermediate Amide A->C PPA/H3PO4, 160°C B N-Boc-β-alanine B->C D N-Boc-2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine C->D Cyclization E This compound D->E TFA, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_temp Is Temperature Optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes end Yield Improved increase_temp->end increase_time Increase Reaction Time check_time->increase_time No check_catalyst Is Catalyst Active? check_time->check_catalyst Yes increase_time->end use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst No check_sm Are Starting Materials Pure? check_catalyst->check_sm Yes use_fresh_catalyst->end purify_sm Purify Starting Materials check_sm->purify_sm No check_sm->end Yes purify_sm->end

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity can decrease if too high Time Time Time->Yield Time->Purity can decrease if too long Catalyst Catalyst Ratio Catalyst->Yield Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Purity

Caption: Logical relationships between key reaction parameters.

Technical Support Center: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[1] For long-term storage, keeping it at room temperature is generally acceptable.

Q2: What solvents are suitable for dissolving this compound?

A2: Benzimidazole derivatives can have variable solubility. For initial solubilization, polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used. For aqueous solutions, the solubility is pH-dependent due to the basic nature of the benzimidazole ring and the ethylamine side chain. Adjusting the pH to a slightly acidic range can improve aqueous solubility by protonating the nitrogen atoms.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can be used to separate the starting materials, intermediates, and the final product.

Q4: What are the expected spectroscopic data for this compound?

  • 1H NMR: Signals corresponding to the aromatic protons on the benzimidazole ring, and protons of the ethylamine side chain.

  • 13C NMR: Resonances for the carbon atoms of the benzimidazole core and the ethylamine side chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C9H10ClN3, 195.65 g/mol ).[2]

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=N, and C=C aromatic stretching.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and application of this compound.

Synthesis Troubleshooting

Problem 1: Low or No Product Yield in Benzimidazole Synthesis

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC.[4]

  • Possible Cause: Poor quality of starting materials.

    • Solution: Use high-purity 4-chloro-o-phenylenediamine and 3-aminopropanoic acid (or its derivative). Impurities can interfere with the reaction.

  • Possible Cause: Inappropriate reaction conditions.

    • Solution: The Phillips-Ladenburg synthesis of benzimidazoles often requires heating in the presence of an acid catalyst.[5][6][7] Ensure the temperature and catalyst concentration are optimized. One-pot syntheses at room temperature using catalysts like lanthanum chloride have also been reported for similar compounds and may offer a milder alternative.[8]

Problem 2: Formation of Multiple Products/Side Products

  • Possible Cause: Oxidation of the o-phenylenediamine starting material.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to colored impurities.

  • Possible Cause: Undesired side reactions.

    • Solution: Control the stoichiometry of the reactants carefully. The formation of side products can sometimes be minimized by adjusting the ratio of the diamine to the carboxylic acid.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Similar polarity of the product and impurities.

    • Solution: If separation by column chromatography is challenging, consider converting the product to its hydrochloride salt, which may have different solubility properties, facilitating purification by recrystallization.

  • Possible Cause: Oiling out during recrystallization.

    • Solution: This occurs when the compound's solubility decreases too rapidly upon cooling. Try using a more dilute solution, slowing down the cooling rate, or using a different solvent system.

Cell-Based Assay Troubleshooting

Problem 1: Compound Precipitation in Cell Culture Medium

  • Possible Cause: Low aqueous solubility of the free base.

    • Solution: Prepare a high-concentration stock solution in DMSO. When diluting into the aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent toxicity.[9]

  • Possible Cause: pH of the medium.

    • Solution: As the compound is basic, its solubility is pH-dependent. While not always feasible to adjust the pH of cell culture media, be aware that slight variations can impact solubility.

Problem 2: Inconsistent or Non-Reproducible Assay Results

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. Include a "compound-only" control to check for degradation over the course of the experiment.[9]

  • Possible Cause: Variability in cell seeding and health.

    • Solution: Ensure consistent cell seeding density and monitor cell health and passage number, as these can significantly impact assay results.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of the Phillips-Ladenburg benzimidazole synthesis.[5][6][7]

Materials:

  • 4-chloro-1,2-phenylenediamine

  • 3-Aminopropanoic acid (β-Alanine)

  • 4 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and 3-aminopropanoic acid (1.1 equivalents).

  • Add 4 M HCl to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a NaOH solution to a pH of approximately 8-9.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Synthesis Workflow

Reactants 4-chloro-1,2-phenylenediamine + 3-Aminopropanoic acid Reaction Reflux in 4M HCl Reactants->Reaction Neutralization Neutralize with NaOH Reaction->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf BRAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation CK2 Protein Kinase CK2 Downstream Downstream Effectors CK2->Downstream Downstream->Proliferation Benzimidazole 2-(5-Chloro-1H-benzimidazol- 2-yl)ethanamine Benzimidazole->EGFR Inhibits Benzimidazole->Raf Inhibits Benzimidazole->CK2 Inhibits Benzimidazole 2-(5-Chloro-1H-benzimidazol- 2-yl)ethanamine Microtubules Microtubule Polymerization Benzimidazole->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can induce

References

Technical Support Center: Synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and offers potential solutions.

Symptom Potential Cause Suggested Troubleshooting Steps
Low to no yield of the desired product Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature as dictated by the chosen protocol (e.g., Phillips-Ladenburg conditions often require elevated temperatures). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Degradation of starting materials or product.4-Chloro-1,2-phenylenediamine can be sensitive to air and light.[1] Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Purify starting materials if necessary.
Presence of a significant amount of an isomeric byproduct Non-regioselective cyclization of the unsymmetrical 4-chloro-1,2-phenylenediamine.The cyclization can potentially yield both the 5-chloro and the 6-chloro isomers. Optimization of reaction conditions (e.g., temperature, catalyst, solvent) may favor the formation of the desired 5-chloro isomer. Careful purification by column chromatography or recrystallization is crucial to separate the isomers.
Formation of a dark, tarry substance Polymerization or decomposition of starting materials or intermediates.This may occur at excessively high temperatures. Gradually increase the reaction temperature and monitor for the onset of side product formation. Ensure the purity of the starting 4-chloro-1,2-phenylenediamine, as impurities can promote side reactions.[1][2][3][4]
Isolation of an intermediate instead of the final product Incomplete cyclization of the N-acyl intermediate.The Phillips-Ladenburg reaction proceeds through an N-acylated intermediate.[5] Ensure that the conditions are sufficient to promote the final dehydrative cyclization. This may involve adjusting the acid catalyst concentration or increasing the reaction temperature or time.
Product is difficult to purify Presence of multiple closely-related side products.Employ high-resolution purification techniques such as preparative HPLC. Re-evaluate the reaction conditions to minimize the formation of these impurities from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

While specific data for this exact synthesis is limited, based on the general principles of benzimidazole synthesis from o-phenylenediamines, common side products may include:

  • 6-Chloro- isomer: Due to the unsymmetrical nature of 4-chloro-1,2-phenylenediamine, the formation of 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine is a likely isomeric byproduct.

  • Uncyclized Intermediate: Incomplete reaction can lead to the isolation of the N-(4-chloro-2-aminophenyl)-β-alanine intermediate.

  • Polymeric materials: Under harsh reaction conditions, starting materials or reactive intermediates can polymerize, leading to insoluble, often dark-colored, byproducts.

  • Oxidation products: The o-phenylenediamine starting material can be susceptible to oxidation, which may lead to colored impurities.

Q2: How can I minimize the formation of the 6-chloro isomer?

The regioselectivity of the cyclization can be influenced by the reaction conditions. While complete elimination of the undesired isomer may be difficult, you can try the following:

  • Temperature control: Systematically study the effect of reaction temperature.

  • Catalyst screening: The choice and concentration of the acid catalyst can influence the cyclization pathway.

  • Solvent effects: Exploring different solvents may alter the reactivity and selectivity.

Q3: What is a general experimental protocol for this synthesis?

A typical synthesis follows the principles of the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[5][6][7]

General Protocol:

  • In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and β-alanine (1-1.2 equivalents).

  • Add a suitable acid catalyst, such as 4N HCl or polyphosphoric acid (PPA).

  • Heat the reaction mixture, typically between 120-180°C, for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial assessment of product purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and any isolated impurities, which is crucial for distinguishing between the 5-chloro and 6-chloro isomers.

Data Presentation

To aid in the optimization of your synthesis and the minimization of side products, we recommend maintaining a detailed experimental log. The following table provides a template for tracking key reaction parameters and outcomes.

Entry Reaction Temperature (°C) Catalyst (equivalents) Reaction Time (h) Yield of Desired Product (%) Yield of Isomeric Side Product (%) Other Side Products (observations)
1
2
3

Reaction Pathway and Side Product Formation

The following diagram illustrates the synthesis of the desired this compound and the potential formation of the isomeric side product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products A 4-Chloro-1,2-phenylenediamine C N-(4-chloro-2-aminophenyl)-β-alanine A->C + β-Alanine (Acylation) B β-Alanine B->C D This compound (Desired Product) C->D Cyclization & Dehydration (Pathway A) E 2-(6-Chloro-1H-benzimidazol-2-yl)ethanamine (Isomeric Side Product) C->E Cyclization & Dehydration (Pathway B)

Caption: Reaction scheme for the synthesis of this compound showing the formation of the desired product and a potential isomeric side product.

References

Technical Support Center: Degradation of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the experimental investigation of the degradation pathways of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on studies of related benzimidazole derivatives, this compound is susceptible to degradation through several primary pathways, including hydrolysis, oxidation, and photolysis. Under hydrolytic conditions, particularly at acidic and alkaline pH, the ethylamine side chain may undergo modifications. Oxidative stress can lead to the formation of N-oxides or hydroxylation of the benzimidazole ring.[1][2] Photodegradation can induce dimerization, cleavage of the imidazole ring, or dechlorination.[3][4][5]

Q2: What are the expected major degradation products?

A2: Key potential degradation products include those resulting from the cleavage of the ethylamine side chain, oxidation of the benzimidazole core, and reactions involving the chloro-substituent. For instance, hydrolysis might yield 5-Chloro-1H-benzimidazol-2-yl)acetic acid. Oxidation could produce N-oxide derivatives or hydroxylated species on the benzene ring.[1]

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation kinetics and separating the parent compound from its degradation products.[3] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated degradation products.

Q4: How can I ensure the stability of my stock solutions for analytical standards?

A4: To ensure the stability of stock solutions, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The use of amber vials is recommended. It is also advisable to prepare fresh stock solutions periodically and verify their concentration against a primary standard. Stability should be assessed by analyzing the solution at regular intervals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a guard column. - Reduce the injection volume or sample concentration.
Inconsistent degradation rates between replicate experiments. - Fluctuation in temperature or light intensity. - Inconsistent preparation of reaction solutions. - Variability in the purity of the starting material.- Ensure precise control of environmental parameters (thermostatted chambers, calibrated light sources). - Use calibrated pipettes and follow a strict SOP for solution preparation. - Verify the purity of this compound before initiating studies.
Difficulty in identifying degradation products by MS. - Low concentration of degradation products. - Co-elution of multiple products. - Complex fragmentation patterns.- Concentrate the sample before injection. - Optimize the chromatographic method to improve separation. - Utilize high-resolution mass spectrometry (HRMS) and MS/MS fragmentation studies to propose elemental compositions and structures.
Mass balance is not achieved (sum of parent and degradants is less than 100%). - Formation of non-UV active or volatile degradation products. - Adsorption of the compound or its degradants to container surfaces. - Incomplete extraction from the sample matrix.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. - Employ silanized glassware to minimize adsorption. - Optimize the sample extraction procedure to ensure complete recovery.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance.[2] The following are generalized protocols for subjecting this compound to various stress conditions.

1. Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at 80°C for 24 hours.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw samples, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

3. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable solvent like water or methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 80°C 2475.212.55.8
0.1 M NaOH, 80°C 2468.918.34.1
Water, 80°C 2495.12.1Not Detected
3% H₂O₂, RT 2455.425.7 (N-oxide)10.2
Photolysis 2462.815.9 (Dimer)9.7

Visualizations

Degradation Pathways

parent This compound hydrolysis Hydrolysis (Acidic/Alkaline) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis dp1 Side-chain cleavage products hydrolysis->dp1 dp2 N-Oxides / Hydroxylated products oxidation->dp2 dp3 Dimers / Ring-opened products photolysis->dp3

Caption: Potential degradation pathways of this compound.

Experimental Workflow

start Start: Pure Compound stress Forced Degradation (Hydrolysis, Oxidation, Photolysis) start->stress sampling Time-point Sampling stress->sampling hplc HPLC-UV Analysis (Quantitation) sampling->hplc lcms LC-MS/MS Analysis (Identification) sampling->lcms kinetics Degradation Kinetics hplc->kinetics structure Structure Elucidation lcms->structure report Final Report kinetics->report structure->report

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Overcoming Resistance to 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine analogs. The information is designed to address specific issues that may be encountered during experimentation, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound analogs?

These analogs, like many benzimidazole derivatives, are believed to exert their anticancer effects through multiple mechanisms. A primary mode of action is the disruption of microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). Some benzimidazole compounds have also been shown to inhibit various kinases involved in cancer cell signaling.

Q2: Our cancer cell line has developed resistance to our this compound analog. What are the likely resistance mechanisms?

Resistance to benzimidazole-based compounds is a multifaceted issue. The most common mechanisms include:

  • Target Alterations: Mutations in the gene encoding β-tubulin can alter the binding site of the drug, reducing its affinity and efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR cascade can promote cell survival and override the apoptotic signals induced by the drug.

  • Altered Drug Metabolism: Cancer cells may enhance their ability to metabolize the benzimidazole analog into an inactive form.

Q3: How can we experimentally confirm the mechanism of resistance in our cell line?

To elucidate the resistance mechanism, a series of experiments are recommended:

  • Target Sequencing: Sequence the gene encoding β-tubulin in both the sensitive and resistant cell lines to identify any potential mutations.

  • Efflux Pump Activity Assay: Utilize a fluorescent substrate of P-gp, such as Rhodamine 123, to assess efflux activity. Increased efflux in resistant cells, which can be reversed by a P-gp inhibitor like verapamil, points to this mechanism.

  • Western Blot Analysis: Quantify the expression levels of key proteins such as P-glycoprotein and phosphorylated Akt (a marker of PI3K/Akt pathway activation) in sensitive versus resistant cells.

Q4: What are the general strategies to overcome resistance to these analogs?

Several strategies can be employed to circumvent resistance:

  • Combination Therapy: Use the benzimidazole analog in conjunction with another agent that targets a different pathway. For instance, combining it with a PI3K/Akt inhibitor could be effective if that pathway is activated in resistant cells.

  • Efflux Pump Inhibition: Co-administer the analog with an efflux pump inhibitor (EPI) to increase its intracellular concentration.

  • Analog Derivatization: Synthesize and test novel analogs of this compound that may have a different binding mode to β-tubulin or be less susceptible to efflux.

Troubleshooting Guides

Guide 1: Unexpectedly High IC50 Values in Resistant Cell Lines

Problem: The IC50 value of your this compound analog in your resistant cell line is significantly higher than in the parental sensitive line, indicating a high level of resistance.

Potential Cause Troubleshooting Step
Overexpression of Efflux Pumps Perform a Rhodamine 123 efflux assay. If efflux is high, co-treat with a P-glycoprotein inhibitor (e.g., verapamil) and your benzimidazole analog to see if sensitivity is restored.
Activation of Pro-Survival Pathways Conduct a Western blot to check for increased phosphorylation of Akt. If the PI3K/Akt pathway is activated, consider a combination study with a PI3K or Akt inhibitor.
Target Mutation Sequence the β-tubulin gene to identify mutations that may prevent drug binding.
Guide 2: Inconsistent Results in Combination Therapy Cytotoxicity Assays

Problem: You are performing a combination therapy experiment (e.g., your benzimidazole analog + a PI3K inhibitor) but are observing high variability between replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension frequently to prevent settling.
Edge Effects on Microplates Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[1]
Pipetting Errors Regularly calibrate your pipettes. Use appropriate pipette sizes for the volumes being dispensed and ensure thorough mixing during serial dilutions.
Compound Precipitation Visually inspect the wells under a microscope for any signs of drug precipitation, especially at higher concentrations.
Guide 3: Weak or No Signal in Western Blot for P-glycoprotein

Problem: You are trying to detect P-glycoprotein (a large membrane protein) via Western blot in your resistant cell line, but you are getting a weak or no signal.

Potential Cause Troubleshooting Step
Poor Protein Transfer Optimize the transfer time; large proteins require longer transfer times. Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Inefficient Protein Solubilization Use a lysis buffer specifically designed for membrane proteins, which may include stronger detergents.
Low Antibody Affinity Increase the concentration of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse for a mouse primary).

Data Presentation

Table 1: Hypothetical IC50 Values for a this compound Analog (Compound X) in Sensitive and Resistant Cancer Cell Lines.

Cell LineCompoundIC50 (µM)Fold Resistance
Parental MCF-7 (Sensitive)Compound X0.5-
MCF-7/Res (Resistant)Compound X15.030
Parental A549 (Sensitive)Compound X0.8-
A549/Res (Resistant)Compound X24.030

Note: These are example values to illustrate the concept of resistance. Actual values will vary depending on the specific analog and cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Combination Therapy

This protocol is for determining the effect of a this compound analog in combination with a PI3K inhibitor on cancer cell viability.

Materials:

  • Resistant cancer cell line

  • This compound analog stock solution

  • PI3K inhibitor stock solution (e.g., LY294002)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the resistant cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole analog and the PI3K inhibitor, both alone and in combination, in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic, additive, or antagonistic.

Protocol 2: Rhodamine 123 Efflux Assay

This assay measures the activity of efflux pumps like P-glycoprotein.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 stock solution

  • Verapamil (P-gp inhibitor)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: For the inhibitor control group, pre-incubate the resistant cells with a P-gp inhibitor (e.g., 50 µM verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in warm (37°C) phenol red-free medium and incubate for 1-2 hours to allow for efflux.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Lower fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux. Restoration of fluorescence in the presence of verapamil confirms P-gp-mediated efflux.[2][3]

Mandatory Visualizations

G cluster_0 Drug Action and Resistance Mechanisms drug This compound Analog tubulin β-Tubulin drug->tubulin Inhibits pgp P-glycoprotein (Efflux Pump) drug->pgp Effluxed by microtubules Microtubule Disruption tubulin->microtubules arrest G2/M Arrest microtubules->arrest apoptosis Apoptosis arrest->apoptosis resistance Drug Resistance apoptosis->resistance Inhibits pgp->resistance pi3k_akt PI3K/Akt Pathway survival Cell Survival pi3k_akt->survival survival->resistance

Caption: Overview of drug action and resistance pathways.

G cluster_workflow Experimental Workflow: Investigating and Overcoming Resistance start Start: Observed Resistance ic50 Determine IC50 in Sensitive vs. Resistant Cells start->ic50 mechanism Investigate Mechanism ic50->mechanism sequencing β-Tubulin Sequencing mechanism->sequencing Target Alteration? efflux_assay Rhodamine 123 Efflux Assay mechanism->efflux_assay Increased Efflux? western_blot Western Blot (P-gp, p-Akt) mechanism->western_blot Pathway Activation? strategy Select Strategy to Overcome Resistance sequencing->strategy efflux_assay->strategy western_blot->strategy combination_therapy Combination Therapy (e.g., with PI3K inhibitor) strategy->combination_therapy PI3K/Akt Activated epi Use Efflux Pump Inhibitor strategy->epi Efflux Pump Overexpressed validate Validate Strategy (e.g., Combination IC50) combination_therapy->validate epi->validate end End: Restored Sensitivity validate->end

Caption: Workflow for addressing drug resistance.

G cluster_pi3k PI3K/Akt Signaling Pathway in Drug Resistance rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates (Activates) downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Activates pten PTEN pten->pip3 Inhibits survival_proliferation Cell Survival & Proliferation downstream->survival_proliferation drug_resistance Drug Resistance survival_proliferation->drug_resistance

Caption: PI3K/Akt pathway in drug resistance.

References

Technical Support Center: Scaling Up the Synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, with a focus on scaling up production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of the initial condensation reaction to form the benzimidazole ring low?

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Poor Quality Starting Materials: Impurities in the 4-chloro-o-phenylenediamine or the dicarboxylic acid derivative can interfere with the reaction.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rate and yield.[1]

  • Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities and reduced yield.[1]

Recommended Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it has gone to completion.[1]

  • Purify Starting Materials: If the purity of the starting materials is questionable, consider recrystallization or other purification methods before use.[1]

  • Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for the condensation reaction.

  • Solvent Selection: Screen different solvents to find one that provides good solubility for the reactants and facilitates the reaction.

  • Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the o-phenylenediamine starting material.[1]

Question 2: What is causing the formation of multiple side products during the reaction?

Possible Causes:

  • Formation of 1,2-disubstituted Benzimidazoles: This can occur if the stoichiometry is not carefully controlled.[1]

  • N-Alkylation: The presence of alkylating agents, either as impurities or formed in situ, can lead to alkylation of the benzimidazole ring.[1]

  • Formation of Stable Intermediates: A Schiff base intermediate may be stable under the reaction conditions and not fully cyclize.[1]

Recommended Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to favor the formation of the desired 2-substituted benzimidazole.[1]

  • Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents may favor the desired product.[1]

  • Catalyst Selection: The use of specific acid or metal catalysts can improve selectivity.

Question 3: Why is the product difficult to purify, especially at a larger scale?

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging.[1]

  • Product Precipitation Issues: The product may "oil out" instead of crystallizing during recrystallization attempts.[2]

  • Residual Catalyst or Reagents: Failure to remove all catalysts or unreacted starting materials during workup.

Recommended Solutions:

  • Optimize Chromatography: For column chromatography, experiment with different solvent systems to improve separation. The addition of a small amount of acid or base to the mobile phase can sometimes improve peak shape.[2] Reverse-phase HPLC can also be an effective purification method.[2]

  • Recrystallization Solvent System: If the compound does not dissolve well in a single solvent, a mixed solvent system can be effective.[2] To prevent oiling out, use a more dilute solution and allow for a slower cooling rate.[2]

  • Aqueous Washes: Incorporate acidic and basic aqueous washes during the workup to remove unreacted starting materials and catalysts.

  • Charcoal Treatment: The use of activated charcoal can be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

A common and scalable approach involves the condensation of 4-chloro-o-phenylenediamine with a suitable protected β-amino acid derivative, such as Boc-β-alanine, followed by deprotection. This method avoids handling highly reactive or hazardous reagents at a large scale.

How can I monitor the progress of the reaction effectively during scale-up?

For large-scale reactions, direct sampling for analysis can be challenging. In-situ monitoring techniques such as process infrared (IR) spectroscopy can be invaluable. Alternatively, carefully planned periodic sampling for offline analysis by HPLC or TLC is a reliable method.[1]

What are the key safety considerations when scaling up this synthesis?

  • Exothermic Reactions: The condensation reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Handling of Reagents: Handle all chemicals, especially corrosive acids and bases, with appropriate personal protective equipment (PPE).

  • Solvent Handling: Use solvents in a well-ventilated area or in a closed system to minimize exposure. Be aware of the flammability of organic solvents.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, be aware of potential pressure build-up.

Can this synthesis be adapted for green chemistry principles?

Yes, several aspects can be optimized for a greener process.[3] Consider using a more environmentally friendly solvent, exploring catalyst options to reduce reaction temperatures and times, and minimizing waste through optimized workup and purification procedures.[3] Some modern methods even utilize solvent-free conditions or microwave-assisted synthesis, though scalability may need to be assessed.[3][4]

Data Presentation

Table 1: Comparison of Reaction Parameters for Lab vs. Pilot Scale Synthesis

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Notes
Reactant Ratio
4-chloro-o-phenylenediamine1.0 eq1.0 eq
Boc-β-alanine1.1 eq1.05 eqA smaller excess is often used at scale to improve atom economy.
Condensing Agent (e.g., PPA)10x by weight5x by weightReduced amount at scale to manage viscosity and heat transfer.
Reaction Conditions
Temperature140-150 °C130-140 °CLower temperature at scale to ensure better control over exotherms.
Reaction Time4-6 hours8-12 hoursLonger time may be needed for complete conversion in a larger volume.
Work-up & Purification
QuenchingIce/WaterControlled addition of waterTo manage the exotherm of quenching the acid.
Neutralization10M NaOH50% NaOH solutionHigher concentration base used at scale to reduce volume.
Purification MethodFlash ChromatographyRecrystallizationChromatography is often less practical for large quantities.
Yield & Purity
Crude Yield~85%~90%Often higher crude yield at scale due to fewer transfer losses.
Final Yield (after purification)60-70%75-85%Recrystallization can be more efficient than chromatography at scale.
Purity (by HPLC)>98%>99%High purity is achievable with optimized crystallization.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(5-chloro-1H-benzimidazol-2-yl)ethyl)carbamate

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge polyphosphoric acid (PPA) (500 g).

  • Reactant Addition: While stirring, add 4-chloro-o-phenylenediamine (100 g, 0.70 mol) and Boc-β-alanine (139 g, 0.735 mol) portion-wise, ensuring the temperature does not exceed 60 °C.

  • Reaction: Heat the mixture to 130-140 °C and maintain for 8-12 hours, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reaction mixture to 80-90 °C and carefully quench by the slow addition of water (2 L), keeping the temperature below 100 °C.

  • Neutralization: Cool the aqueous solution to below 30 °C and adjust the pH to 8-9 by the slow addition of 50% aqueous sodium hydroxide.

  • Isolation: The product will precipitate out of the solution. Stir the slurry for 1-2 hours at room temperature, then filter the solid.

  • Washing: Wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum at 60 °C to a constant weight.

Protocol 2: Deprotection to Yield this compound

  • Reaction Setup: To a reactor, add the crude tert-butyl (2-(5-chloro-1H-benzimidazol-2-yl)ethyl)carbamate (100 g).

  • Acid Addition: Add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M, 500 mL) and stir the mixture at room temperature.

  • Reaction: Stir for 4-6 hours, monitoring the deprotection by TLC or HPLC.

  • Isolation: The hydrochloride salt of the product will precipitate. Filter the solid and wash with cold isopropanol.

  • Drying: Dry the product under vacuum at 50 °C.

  • (Optional) Free Base Generation: The hydrochloride salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the free amine, which is then filtered, washed with water, and dried.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Work-up & Isolation cluster_step3 Step 3: Deprotection a Charge PPA b Add 4-chloro-o-phenylenediamine and Boc-β-alanine a->b c Heat to 130-140°C b->c d Monitor by HPLC c->d e Quench with Water d->e Reaction Complete f Neutralize with NaOH e->f g Filter Precipitate f->g h Wash and Dry g->h i Suspend in IPA h->i Crude Intermediate j Add HCl/IPA i->j k Stir at RT j->k l Filter and Dry Product k->l

Caption: Workflow for the scaled-up synthesis of this compound.

troubleshooting_guide start Low Yield in Condensation? cause1 Incomplete Reaction? start->cause1 cause2 Impure Starting Materials? start->cause2 cause3 Oxidation? start->cause3 cause1->cause2 No sol1 Increase reaction time/temp Monitor by HPLC cause1->sol1 Yes cause2->cause3 No sol2 Recrystallize/purify starting materials cause2->sol2 Yes sol3 Run under inert atmosphere (N2) cause3->sol3 Yes

Caption: Troubleshooting logic for low yield in the condensation step.

References

Technical Support Center: Minimizing Toxicity of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the toxicity of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of toxicity for this compound?

A1: While direct studies on this specific compound are limited, evidence from structurally similar benzimidazole derivatives suggests that a primary mechanism of toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] This can lead to mitochondrial dysfunction and ultimately trigger apoptosis, or programmed cell death. Some benzimidazole derivatives have also been shown to interfere with microtubule polymerization and inhibit key signaling pathways involved in cell proliferation and survival.[1]

Q2: I am observing high levels of cytotoxicity even at low concentrations of the compound. What are the initial troubleshooting steps?

A2: When encountering unexpected cytotoxicity, it is crucial to first rule out experimental artifacts.

  • Vehicle Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not causing toxicity at the final concentration used in the assay. Run a vehicle-only control to assess its effect on cell viability.

  • Compound Solubility: Poor solubility can lead to compound precipitation, which can cause inconsistent results and direct physical stress on cells. Visually inspect your assay plates for any signs of precipitation.

  • Assay Interference: The compound itself might interfere with the assay readout. For example, in tetrazolium-based assays like the MTT assay, reducing compounds can directly convert the reagent to formazan, leading to a false-positive signal for cell viability.

Q3: How can I determine if this compound is generating reactive oxygen species (ROS) in my cell-based assay?

A3: You can directly measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity in compound-treated cells compared to controls would indicate ROS production.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity or Inconsistent Results

Possible Cause:

  • Solvent toxicity.

  • Compound precipitation.

  • Assay artifacts.

Troubleshooting Workflow:

start High Cytotoxicity Observed check_vehicle Run Vehicle-Only Control start->check_vehicle vehicle_toxic Vehicle is Toxic check_vehicle->vehicle_toxic reduce_vehicle Reduce Vehicle Concentration vehicle_toxic->reduce_vehicle Yes check_solubility Assess Compound Solubility vehicle_toxic->check_solubility No reduce_vehicle->check_solubility precipitate Precipitate Observed check_solubility->precipitate optimize_solubility Optimize Solubilization Method precipitate->optimize_solubility Yes check_assay Check for Assay Interference precipitate->check_assay No optimize_solubility->check_assay interference Interference Suspected check_assay->interference switch_assay Switch to Orthogonal Assay interference->switch_assay Yes ros_suspected Suspect ROS-Mediated Toxicity interference->ros_suspected No

Caption: Troubleshooting workflow for initial cytotoxicity issues.

Issue 2: Mitigating Suspected ROS-Induced Cytotoxicity

Possible Cause:

  • Excessive production of intracellular reactive oxygen species (ROS).

Mitigation Strategy: Co-treatment with an antioxidant can help determine if the observed cytotoxicity is mediated by ROS. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture.[2][3]

Experimental Workflow:

start Suspected ROS-Mediated Toxicity cotreat Co-treat with Antioxidant (e.g., NAC) start->cotreat measure_viability Measure Cell Viability cotreat->measure_viability cytotoxicity_reduced Cytotoxicity Reduced? measure_viability->cytotoxicity_reduced confirm_ros Confirms ROS-Mediated Toxicity cytotoxicity_reduced->confirm_ros Yes other_mechanism Toxicity by Other Mechanism cytotoxicity_reduced->other_mechanism No

Caption: Workflow for mitigating ROS-induced cytotoxicity.

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives in different cancer cell lines. This data can serve as a reference for expected potency and for selecting appropriate concentration ranges for your experiments.

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
1,2,5-Trisubstituted Benzimidazoles Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylateJurkat1.88 ± 0.51[1]
K-5621.89 ± 0.55[1]
MOLT-42.05 ± 0.72[1]
HeLa2.11 ± 0.62[1]
HCT1163.04 ± 0.8[1]
MIA PaCa-23.82 ± 0.25[1]
2,5-Disubstituted Furan-Benzimidazoles Nitro substituted furan-benzimidazole with imidazolinyl groupA5492.12 ± 0.21 (2D)[1]
4.01 ± 0.95 (3D)[1]
HCC8271.89 ± 0.15 (2D)[1]
3.56 ± 0.81 (3D)[1]
Substituted Benzimidazoles Compound 6HCT11616.68 (µg/ml)[4]
Compound 3bHCT11621.9 (µg/ml)[4]

Experimental Protocols

Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate ROS-induced Cytotoxicity

Objective: To determine if the cytotoxicity of this compound is mediated by reactive oxygen species.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)[2]

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment (Optional but recommended): Pre-incubate cells with a non-toxic concentration of NAC (e.g., 1-10 mM) for 1-2 hours before adding the test compound.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium.

  • Co-treatment: To the wells pre-treated with NAC, add the serial dilutions of the test compound. For wells without NAC pre-treatment, add the compound dilutions along with NAC simultaneously.

  • Controls: Include the following controls on the same plate:

    • Untreated cells (media only)

    • Vehicle control (highest concentration of solvent used)

    • NAC only control

    • Test compound only (without NAC)

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's protocol.

  • Data Analysis: Compare the dose-response curves of the test compound in the presence and absence of NAC. A rightward shift in the IC50 value in the presence of NAC suggests that the cytotoxicity is at least partially mediated by ROS.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

Objective: To directly measure the generation of reactive oxygen species induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with warm PBS. Add DCFH-DA diluted in serum-free medium (final concentration 5-10 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add serial dilutions of this compound in complete cell culture medium to the wells.

  • Controls: Include untreated and vehicle controls. A positive control for ROS induction (e.g., H2O2) can also be included.

  • Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: An increase in fluorescence in the compound-treated wells compared to the control wells indicates an increase in intracellular ROS levels.

Signaling Pathways

Benzimidazole derivatives have been reported to affect several signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a generalized potential mechanism of action. Note: This is a representative pathway for benzimidazole derivatives and may not have been specifically validated for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound egfr EGFR/HER2 compound->egfr Inhibition ros ROS Generation compound->ros parp PARP Inhibition compound->parp Inhibition pi3k PI3K egfr->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis Induces dna_damage DNA Damage parp->dna_damage Repair dna_damage->apoptosis Induces

Caption: Potential signaling pathways affected by benzimidazole derivatives.

References

Validation & Comparative

Scrutinizing the Efficacy of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of pharmacological activities. This guide offers a comparative analysis of the efficacy of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer and antimicrobial agents.

While extensive research underscores the therapeutic promise of the benzimidazole class, specific quantitative efficacy data for this compound (CAS: 91003-86-0) remains limited in publicly accessible literature. Therefore, this guide will focus on a comparative analysis of closely related and well-documented benzimidazole derivatives to provide a valuable framework for understanding the potential efficacy of this compound class. The derivatives chosen for comparison are selected based on structural similarity and the availability of robust experimental data.

Comparative Efficacy of Benzimidazole Derivatives

Benzimidazole derivatives exert their biological effects through various mechanisms, most notably through the disruption of microtubule polymerization, inhibition of crucial enzymes, and interference with cellular signaling pathways.[1] Their efficacy is often evaluated based on their half-maximal inhibitory concentration (IC50) in cancer cell lines and their minimum inhibitory concentration (MIC) against various microbial strains.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of investigation. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amineMDA-MB-231 (Breast Cancer)6.92 (mg/mL)[2]
MebendazoleA549 (Lung Cancer)0.31[1]
AlbendazoleHCT116 (Colon Cancer)0.24[1]
FenbendazoleH460 (Lung Cancer)0.86[1]
2-(5-Chloro-1H-benzoimidazol-2-yl)-phenolA549 (Lung Cancer)14.13[2]
3-(5-Chloro-1H-benzoimidazol-2-yl)-phenolPC3 (Prostate Cancer)17.78[2]

Note: The IC50 value for 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine is provided in mg/mL as per the source.

Antimicrobial Activity

Several benzimidazole derivatives have also been explored for their efficacy against a spectrum of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexesStaphylococcus epidermidisExhibited selective activity[3]
Various 5-halobenzimidazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Comparable to ciprofloxacin[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.

cluster_0 Cellular Environment Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Fig. 1: Mechanism of Action of Benzimidazole Derivatives

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the evaluation of benzimidazole derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against compound concentration to determine the IC50 value.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) End End Data Analysis (IC50)->End

Fig. 2: MTT Assay Workflow
Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the benzimidazole derivative in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and medium) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculation of Wells Inoculation of Wells Prepare Inoculum->Inoculation of Wells Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation of Wells Incubation Incubation Inoculation of Wells->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC Determine MIC Visual Assessment of Growth->Determine MIC End End Determine MIC->End

References

A Comparative Analysis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and Other Benzimidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and other notable benzimidazole derivatives, focusing on their anticancer and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to infer its potential activity and place it within the broader context of benzimidazole-based drug candidates.

I. Comparative Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The presence of a chlorine atom at the 5-position, as seen in the target compound, is a common feature in many biologically active benzimidazoles, often enhancing their potency. The 2-ethanamine substituent also plays a crucial role in the molecule's interaction with biological targets.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and disruption of microtubule dynamics. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several benzimidazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine A549 (Lung)14.13
PC3 (Prostate)17.78
2-(3-chlorobenzyl)-1H-benzo[d]imidazole (Compound 2a) A549 (Lung)>150[1]
DLD-1 (Colon)>300[1]
Benzimidazole-triazole hybrid (Compound 18) A549 (Lung)0.63[2]
NCI-H460 (Lung)0.99[2]
MCF-7 (Breast)1.3[2]
MDA-MB-231 (Breast)0.94[2]
5-Fluorouracil (Standard Drug) MGC-803 (Gastric)18.42[2]
PC-3 (Prostate)6.82[2]
MCF-7 (Breast)11.51[2]

Note: Data for this compound was not available in the searched literature. The table presents data for structurally related compounds to provide a comparative context.

Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, targeting both bacteria and fungi. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(5-Chloro-1H-benzimidazol-2-yl)-4-bromophenol (HL(1)) Zinc Complex Staphylococcus epidermidisMore active than Ciprofloxacin[3]
2-(5-Nitro-1H-benzimidazol-2-yl)-4-nitrophenol (HL(3)) Staphylococcus epidermidisMore active than Ciprofloxacin[3]
Benzimidazolium salt 1 Staphylococcus aureus125.0[4]
Benzimidazolium salt 5 Staphylococcus aureus7.8[4]
Ciprofloxacin (Standard Drug) S. aureus, E. coli, P. aeruginosa20-23 (inhibition zone in mm)

Note: Specific MIC values for this compound were not found. The table includes data from other 5-chloro benzimidazole derivatives to illustrate the potential antimicrobial activity.

II. Mechanisms of Action & Signaling Pathways

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.

Anticancer Mechanisms

A significant number of benzimidazole derivatives exert their anticancer effects by targeting crucial cellular machinery and signaling cascades.

1. Inhibition of Tubulin Polymerization:

Many benzimidazole compounds, similar to established anticancer drugs like vinca alkaloids and taxanes, interfere with the dynamics of microtubules. By binding to tubulin, they can either inhibit its polymerization into microtubules or stabilize the microtubules, in both cases leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Tubulin_Inhibition cluster_0 Benzimidazole Derivatives cluster_1 Microtubule Dynamics cluster_2 Cellular Effects Benzimidazole Benzimidazole Derivatives Tubulin α/β-Tubulin Heterodimers Benzimidazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition by Benzimidazole Derivatives.

2. Kinase Inhibition and Signaling Pathway Modulation:

Benzimidazole derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer. Key pathways affected include the PI3K/Akt and EGFR/HER2 signaling cascades, which are critical for cell survival, proliferation, and differentiation.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Benzimidazoles can inhibit key components of this pathway, leading to decreased proliferation and increased apoptosis.

PI3K_Akt_Pathway cluster_0 Upstream Signals cluster_1 PI3K/Akt Signaling Cascade cluster_2 Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K inhibits Benzimidazole->Akt inhibits

Inhibition of the PI3K/Akt Signaling Pathway by Benzimidazole Derivatives.
  • EGFR/HER2 Pathway: Overexpression or mutation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) can drive tumor growth. Certain benzimidazoles can inhibit the tyrosine kinase activity of these receptors, blocking downstream signaling.

EGFR_HER2_Pathway cluster_0 Ligand Binding & Dimerization cluster_1 Downstream Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR HER2 HER2 EGFR->HER2 Dimerization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR inhibits Benzimidazole->HER2 inhibits

Inhibition of EGFR/HER2 Signaling by Benzimidazole Derivatives.

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of benzimidazole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of benzimidazole derivative A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow:

MIC_Workflow A 1. Prepare serial dilutions of benzimidazole derivative in broth B 2. Inoculate with a standardized microbial suspension A->B C 3. Incubate at the appropriate temperature B->C D 4. Visually inspect for turbidity (growth) C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for the Broth Microdilution Assay to Determine MIC.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the benzimidazole derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

IV. Conclusion

Benzimidazole derivatives represent a versatile and promising class of compounds in the pursuit of novel anticancer and antimicrobial agents. While specific experimental data for this compound remains to be fully elucidated in the public domain, the analysis of structurally similar compounds suggests its potential for significant biological activity. The presence of the 5-chloro substituent is often associated with enhanced potency. Further investigation into the synthesis and biological evaluation of this specific compound is warranted to fully understand its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and development of this important class of heterocyclic compounds.

References

Comparative Study of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters.[1] Its antagonism is a promising therapeutic strategy for a range of neurological disorders, including cognitive impairments, sleep-wake cycle disorders, and attention deficit hyperactivity disorder (ADHD). The benzimidazole scaffold is a well-established pharmacophore in the design of potent H3R antagonists.

Quantitative Comparison of Analog Performance

The following table provides an illustrative comparison of the in vitro pharmacological properties of a hypothetical series of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine analogs. The data presented here is intended to serve as a template for researchers to populate with their own experimental findings.

Compound IDR1 SubstitutionR2 SubstitutionhH3R Binding Affinity (Ki, nM)hH3R Functional Antagonism (IC50, nM)Selectivity vs. hH1R (Ki, nM)Selectivity vs. hH2R (Ki, nM)
Parent HH15.225.8>10,000>10,000
Analog A CH3H8.512.1>10,000>10,000
Analog B HCH312.318.9>10,000>10,000
Analog C FH5.17.5>10,000>10,000
Analog D HCl10.815.3>10,000>10,000

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data for a valid comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity (Ki) of the test compounds for the human histamine H3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK-293 or CHO-K1 cells stably expressing the recombinant human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine (a potent H3R agonist).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R antagonist like clobenpropit or thioperamide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Scintillation Cocktail and Counter.

  • Glass fiber filters (e.g., GF/C).

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-Nα-methylhistamine (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation in Whole Cells

This assay measures the ability of the test compounds to antagonize the agonist-induced inhibition of cAMP production, providing a measure of their functional potency (IC50).

Materials:

  • Cells: HEK-293 or CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Agonist: A potent H3R agonist such as (R)-α-methylhistamine.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE).

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Cell Culture Medium and Reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compounds for a defined period (e.g., 15-30 minutes).

  • Add the H3R agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to the wells.

  • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • The ability of the test compounds to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.

  • The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of the histamine H3 receptor and the experimental workflow for a radioligand binding assay.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Benzimidazole Analog) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.

Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Binding Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Cell Membranes with H3 Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]-Nα-methylhistamine) Radioligand->Incubate Competitor Prepare Serial Dilutions of Test Compound Competitor->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Scintillation Counting to Quantify Bound Radioactivity Filter->Count Analyze Data Analysis: IC50 and Ki Determination Count->Analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

A Comparative Guide to In Vitro and In Vivo Studies of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is limited in publicly available literature. This guide provides a comparative overview based on studies of structurally similar benzimidazole derivatives to infer potential biological activities and experimental approaches. The presented data should be considered representative of the benzimidazole scaffold and not specific to the requested compound.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] The core structure, resembling a purine nucleotide, allows for interaction with various biological targets.[2] This guide compares the typical findings from in vitro and in vivo studies on benzimidazole derivatives, with a focus on anticancer and antimicrobial applications, to provide a framework for researchers and drug development professionals interested in this compound.

In Vitro Studies: Unveiling Cellular Mechanisms

In vitro studies are fundamental for the initial screening and mechanistic understanding of novel compounds. For benzimidazole derivatives, these studies typically focus on evaluating their cytotoxic effects on cancer cell lines and their inhibitory activity against various microbial strains.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[3][4] The mechanism of action is often attributed to the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific kinases or enzymes like poly(ADP-ribose) polymerase (PARP).[2]

Table 1: Representative In Vitro Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine AnalogA549 (Lung Carcinoma)14.13[3]
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine AnalogPC3 (Prostate Cancer)17.78[3]
Bromo-derivative of a novel benzimidazole seriesMCF-7 (Breast Cancer)17.8 µg/mL
Bromo-derivative of a novel benzimidazole seriesDU-145 (Prostate Cancer)10.2 µg/mL
2-phenylbenzimidazole derivative (Compound 38)A549 (Lung Carcinoma)4.47 µg/mL
2-phenylbenzimidazole derivative (Compound 38)MDA-MB-231 (Breast Cancer)4.68 µg/mL
2-phenylbenzimidazole derivative (Compound 38)PC3 (Prostate Cancer)5.50 µg/mL
Antimicrobial Activity

The benzimidazole scaffold is also a key feature in many antimicrobial agents. Their mechanism of action can involve the disruption of microbial cell membranes or interference with nucleic acid synthesis.[3] Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

Table 2: Representative In Vitro Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-halobenzimidazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Comparable to Ciprofloxacin
2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone (PS3)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureusPotent activity[6]
2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone (PS3, PS4, PS1)Candida albicansGood activity at 100 µg/mL[6]

In Vivo Studies: Assessing Efficacy and Toxicity in a Living System

In vivo studies are crucial for evaluating the therapeutic potential and safety profile of a drug candidate in a whole organism. For benzimidazole derivatives with promising in vitro activity, these studies often involve animal models of cancer or infectious diseases.

Anticancer Efficacy in Xenograft Models

A common in vivo model for assessing anticancer efficacy is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[7] The effect of the benzimidazole derivative on tumor growth is then monitored over time.

Table 3: Representative In Vivo Anticancer Study Parameters for Benzimidazole Derivatives

ParameterDescriptionExample from Literature
Animal Model Immunocompromised mice (e.g., BALB/c nude mice)[7]
Cell Line Human cancer cell lines (e.g., MX-1 for breast cancer)[7]
Tumor Implantation Subcutaneous injection of 1 x 10^6 to 1 x 10^7 cells[7]
Treatment Regimen Oral gavage or intraperitoneal injection once tumors are palpable[7]
Primary Outcome Tumor growth inhibition[7]
Toxicity and Pharmacokinetics

In vivo studies are also essential for determining the toxicological profile of a compound. Acute toxicity studies in rodents are often performed to determine the LD50 (lethal dose, 50%).[1][8] Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. While specific data for this compound is unavailable, studies on other benzimidazoles have reported a range of LD50 values depending on the specific derivative and route of administration. For example, one study on a new benzimidazole derivative reported an LD50 of 1084 mg/kg via intraperitoneal injection in Wistar rats.[1] Another study on a synthesized ester of albendazole showed an LD50 of 2,500 mg/kg orally and 2,250 mg/kg intraperitoneally in mice.[8] It is important to note that serious adverse events, including hematological and hepatic disorders, have been reported for some benzimidazole derivatives used in clinical practice, highlighting the need for careful toxicological evaluation.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well and incubated for 24 hours.[11]

  • Compound Treatment: The cells are then exposed to various concentrations of the benzimidazole derivative for a specified period (e.g., 48 hours).[11]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well and incubated for an additional 2-4 hours.[11]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anticancer activity of a compound in a mouse xenograft model.[7]

  • Cell Culture: The selected human cancer cell line is cultured under standard conditions.[7]

  • Animal Preparation: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.[7]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.[7]

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The benzimidazole derivative is administered according to the planned schedule and route.[7]

  • Endpoint: The study is concluded when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised and weighed for analysis.[7]

Visualizing the Research Workflow and Potential Mechanisms

The following diagrams illustrate a typical research workflow for evaluating benzimidazole derivatives and a potential signaling pathway they might influence.

experimental_workflow Experimental Workflow for Benzimidazole Derivatives cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) dose_response Dose-Response Studies (IC50/MIC Determination) in_vitro_screening->dose_response toxicity_studies Acute Toxicity Studies (LD50 Determination) in_vitro_screening->toxicity_studies Promising Candidates mechanism_of_action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) dose_response->mechanism_of_action efficacy_studies Efficacy Studies (e.g., Xenograft Model) toxicity_studies->efficacy_studies pharmacokinetics Pharmacokinetic Studies (ADME) efficacy_studies->pharmacokinetics

Caption: A generalized workflow for the preclinical evaluation of benzimidazole derivatives.

signaling_pathway Potential Anticancer Mechanism of Benzimidazole Derivatives benzimidazole Benzimidazole Derivative tubulin Tubulin benzimidazole->tubulin Inhibits parp PARP benzimidazole->parp Inhibits microtubules Microtubule Polymerization tubulin->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis dna_repair Inhibition of DNA Repair Leads to Cell Death parp->dna_repair dna_repair->apoptosis

Caption: A simplified diagram of potential anticancer mechanisms of action for benzimidazole derivatives.

Conclusion

References

Comparative Efficacy of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and Related Benzimidazole Analogs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its structurally related analogs, focusing on their potential as anticancer and antimicrobial agents. Due to a lack of publicly available target validation data for this compound, this report leverages experimental data from closely related benzimidazole derivatives to infer its potential biological activities and mechanisms of action. The benzimidazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including cytotoxicity against various cancer cell lines and inhibitory activity against microbial pathogens. This guide summarizes the available quantitative data, details relevant experimental protocols for target validation, and provides visual representations of key biological pathways and experimental workflows to aid researchers in the evaluation and future investigation of this class of compounds.

Introduction to this compound and Analogs

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties. The core benzimidazole structure, which mimics endogenous purines, allows these compounds to interact with a variety of biological targets. This compound features a chlorinated benzimidazole core with an ethanamine side chain, a substitution pattern that suggests potential for biological activity. While specific target validation studies for this exact compound are not extensively documented in public literature, research on analogous structures provides valuable insights into its potential therapeutic applications.

This guide will focus on comparing the potential anticancer and antimicrobial activities of this compound with other benzimidazole derivatives for which experimental data is available.

Comparative Analysis of Biological Activity

The biological activities of benzimidazole derivatives are heavily influenced by the nature and position of substituents on the benzimidazole ring and the side chains. The following tables summarize the reported in vitro activities of various benzimidazole analogs against cancer cell lines and microbial strains.

Anticancer Activity

The anticancer effects of benzimidazole derivatives are often attributed to their ability to induce oxidative stress, inhibit key enzymes like topoisomerase, or interfere with microtubule dynamics.

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amineA549 (Lung)Not Specified14.13--
2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-aminePC3 (Prostate)Not Specified17.78--
Benzimidazole Acrylonitriles (Compound 38 )A549 (Lung)Not Specified4.47--
Benzimidazole Acrylonitriles (Compound 38 )MDA-MB-231 (Breast)Not Specified4.68--
Benzimidazole Acrylonitriles (Compound 38 )PC3 (Prostate)Not Specified5.50--
Benzimidazole-Triazole Derivative (4b )A549 (Lung)MTT7.34Doxorubicin12.42
Benzimidazole-Triazole Derivative (4h )A549 (Lung)MTT4.56Doxorubicin12.42

Table 1: Comparative in vitro anticancer activity of selected benzimidazole derivatives. The data for 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine provides a reference for a closely related chlorinated analog.

Antimicrobial Activity

Benzimidazole compounds have demonstrated efficacy against a range of bacterial and fungal pathogens, often by disrupting cell membrane integrity or inhibiting nucleic acid synthesis.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexesStaphylococcus epidermidisComparable to CiprofloxacinCiprofloxacin-
Benzimidazole-based derivative (6c )E. coli JW55031 (TolC mutant)2--

Table 2: Comparative in vitro antimicrobial activity of selected benzimidazole derivatives. MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of the compound that inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related compounds, this compound may exert its biological effects through several mechanisms.

Induction of Reactive Oxygen Species (ROS) in Cancer Cells

A proposed mechanism for the anticancer activity of some benzimidazole derivatives involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (cell death).

ROS_Pathway Benzimidazole Benzimidazole Derivative Mitochondria Mitochondria Benzimidazole->Mitochondria Disrupts Electron Transport Chain ROS Increased ROS (e.g., O2-, H2O2) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Hypothesized ROS-mediated apoptosis pathway for benzimidazole derivatives.

Inhibition of Topoisomerase

Certain benzimidazole compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.

Topoisomerase_Inhibition Benzimidazole Benzimidazole Derivative Topoisomerase Topoisomerase I Benzimidazole->Topoisomerase Inhibits DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action via Topoisomerase I inhibition.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that can be employed to validate the biological targets and efficacy of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate Incubate (48-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plate is incubated, and the wells are observed for visible turbidity (growth).

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the available information on its structural analogs suggests that it holds promise as a candidate for further investigation as an anticancer and/or antimicrobial agent. The presence of the chloro-substituent on the benzimidazole ring is a common feature in many biologically active derivatives.

Future research should focus on performing the detailed experimental protocols outlined in this guide to elucidate the specific biological targets, mechanisms of action, and efficacy of this compound. Such studies are crucial for validating its therapeutic potential and guiding its further development as a novel therapeutic agent. Researchers are encouraged to utilize the provided protocols and comparative data as a foundation for their investigations into this and other related benzimidazole compounds.

Comparative Analysis of the Antimicrobial Activity of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Modifications to the benzimidazole scaffold, particularly at the 2 and 5 positions, have been extensively explored to enhance antimicrobial potency against a wide range of pathogens, including multidrug-resistant strains. Notably, derivatives featuring a halogen at the 5-position have demonstrated significant antibacterial and antifungal properties.[1] This guide synthesizes available data to offer insights into the potential antimicrobial profile of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine by examining its structural analogs.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives, including those with 5-halo substituents and 2-ethanamine moieties, against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

Compound/DrugDerivative TypeStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Compound 3a 5-chlorobenzimidazole derivative16>128>128
Compound 4a (S)-2-ethanaminebenzimidazole derivative8>128>128
Compound 4b (S)-2-ethanaminebenzimidazole derivative16>128>128
Ciprofloxacin Standard Antibiotic10.060.25

Data sourced from Çetinkaya et al. (2015). Note: The specific structures of compounds 3a, 4a, and 4b are detailed in the source publication. These compounds are presented as the closest available analogs to this compound.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

Compound/DrugDerivative TypeCandida albicansAspergillus fumigatus
Compound 3a 5-chlorobenzimidazole derivative88
Compound 4a (S)-2-ethanaminebenzimidazole derivative1616
Compound 4b (S)-2-ethanaminebenzimidazole derivative3232
Amphotericin B Standard Antifungal11

Data sourced from Çetinkaya et al. (2015). Note: The specific structures of compounds 3a, 4a, and 4b are detailed in the source publication. These compounds are presented as the closest available analogs to this compound.

Experimental Protocols

The following methodologies are standard for determining the antimicrobial activity of novel compounds and are consistent with the procedures used in the cited research for evaluating benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of antimicrobial agents against bacteria and fungi.

  • Preparation of Stock Solutions: The test compounds, including the benzimidazole derivatives and standard antibiotics, are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A two-fold serial dilution of each stock solution is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 medium for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Method (Qualitative Screening)

This method is often used for preliminary screening of antimicrobial activity.

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Mandatory Visualizations

The following diagram illustrates the typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_solution Prepare Compound Stock Solution (in DMSO) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate stock_solution->serial_dilution Add to first well media_prep Prepare Growth Medium (e.g., CAMHB) media_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation Plate with dilutions incubation Incubate Plate (e.g., 37°C for 24h) inoculation->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine MIC Value (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

The available data on structurally related compounds suggest that this compound likely possesses antimicrobial activity, particularly against Gram-positive bacteria and fungi. The presence of the 5-chloro substituent is a key feature associated with the antimicrobial efficacy of benzimidazole derivatives.[1] However, direct experimental evaluation of this compound is necessary to definitively characterize its antimicrobial spectrum and potency. The methodologies and comparative data presented in this guide provide a solid foundation for such an investigation. Further research could also explore the synergistic effects of this compound with existing antibiotics, a promising strategy for combating drug-resistant infections.

References

Unraveling the Cross-Reactivity Profile of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require a thorough understanding of a compound's selectivity. This guide provides a comparative analysis of the cross-reactivity of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a benzimidazole derivative with potential therapeutic applications. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide synthesizes information on the broader class of benzimidazole derivatives to infer potential off-target interactions and outlines the methodologies for assessing such activities.

Benzimidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This broad bioactivity suggests that these compounds may interact with multiple biological targets. Understanding the cross-reactivity, or the ability of a compound to bind to targets other than its intended primary target, is a critical step in drug development to assess potential off-target effects and predict clinical outcomes.

Potential Target Landscape of Benzimidazole Derivatives

  • Kinases: Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 1 (CK1δ/ε) have been identified as targets for some benzimidazole derivatives.

  • Tubulin: Certain benzimidazoles are known to interfere with microtubule polymerization by binding to tubulin.

  • DNA and Associated Enzymes: Some derivatives have been shown to interact with DNA and inhibit enzymes like topoisomerase.

  • G-protein coupled receptors (GPCRs): The structural similarity of the benzimidazole core to endogenous ligands suggests potential interactions with various GPCRs.

Experimental Approaches to Determine Cross-Reactivity

To elucidate the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

Initial Broad-Panel Screening

A comprehensive initial screen against a large panel of receptors, enzymes, and ion channels is the first step. This is typically performed using high-throughput radioligand binding assays or enzymatic assays. Commercial services offer screening panels that cover hundreds of potential off-targets.

Experimental Workflow: Cross-Reactivity Screening

Compound This compound Screening Broad-Panel Off-Target Screening (e.g., Radioligand Binding Assays) Compound->Screening Data_Analysis Data Analysis (Identification of significant hits) Screening->Data_Analysis Hit_Validation Hit Validation (Dose-response curves) Data_Analysis->Hit_Validation Functional_Assay Functional Assays (Cell-based or biochemical assays) Hit_Validation->Functional_Assay Selectivity_Profile Selectivity Profile Functional_Assay->Selectivity_Profile

Caption: Workflow for determining the cross-reactivity profile of a compound.

Dose-Response and Functional Assays for Hit Validation

Any "hits" identified in the initial screen, indicating significant binding to an off-target, must be validated. This involves generating dose-response curves to determine the binding affinity (Ki) or potency (IC50) of the compound for the off-target. Subsequently, functional assays are crucial to determine whether this binding translates into a biological effect (agonist, antagonist, or allosteric modulator).

Data Interpretation and Comparative Analysis

The collected data should be organized to compare the affinity of this compound for its primary target with its affinity for identified off-targets.

Target ClassPrimary TargetOff-Target 1Off-Target 2Off-Target 3
Binding Affinity (Ki, nM) Data not availableHypothetical ValueHypothetical ValueHypothetical Value
Functional Activity (IC50, nM) Data not availableHypothetical ValueHypothetical ValueHypothetical Value
Selectivity Ratio (Off-Target Ki / Primary Target Ki) N/AHypothetical ValueHypothetical ValueHypothetical Value

Note: The table above is a template. Specific data for this compound is not currently available in the public domain.

A selectivity ratio of greater than 100-fold is generally considered a good indicator of a selective compound, although the required selectivity depends on the therapeutic window of the primary target and the physiological role of the off-target.

Signaling Pathway Analysis

Understanding the signaling pathways associated with identified off-targets is crucial for predicting potential side effects.

Hypothetical Off-Target Signaling Pathway

Compound This compound OffTarget Off-Target Receptor Compound->OffTarget Binds Downstream1 Downstream Effector 1 OffTarget->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 OffTarget->Downstream2 Activates/Inhibits Response Cellular Response Downstream1->Response Downstream2->Response

A Comparative Meta-Analysis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and Related Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of benzimidazole derivatives, with a focus on structures related to 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. While specific research on this exact molecule is limited, the broader class of 2-substituted and 5-chloro-benzimidazoles has been extensively studied, demonstrating a wide spectrum of pharmacological activities.[1][2] This analysis synthesizes available data to guide future research and drug development efforts by highlighting structure-activity relationships (SAR) and common experimental frameworks.

The benzimidazole scaffold, an isostere of naturally occurring nucleotides, allows it to interact with a variety of biological targets, leading to activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The substituents at the 2- and 5-positions of the benzimidazole ring play a critical role in modulating this biological activity.[4]

Comparative Analysis of Biological Activity

The following tables summarize the biological activities of various 2- and 5-substituted benzimidazole derivatives, providing a comparative landscape for evaluating the potential of novel analogs like this compound.

Table 1: Comparison of Antimicrobial and Antifungal Activity

Compound ClassR2-SubstituentR5-SubstituentTarget OrganismActivity Metric (MIC or IC50)Reference
Benzimidazole-(CH2)SCH2-arylClColletotrichum gloeosporioidesIC50: 11.38 µg/mL[5]
Benzimidazole-(CH2)S-arylHBotrytis cinereaIC50: 13.36 µg/mL[5]
Benzoxazole-HeterocycleNO2Bacillus subtilisMIC: 3.12 µg/mL[4]
Benzimidazole-Aryl-PiperazinylUrease (enzyme)IC50: 0.11 µM[6]
Benzimidazole-HeterocycleHStaphylococcus aureusModerate Activity[1]

Table 2: Comparison of Anticancer and Cytotoxic Activity

Compound ClassR2-SubstituentR5/R6-SubstituentCell LineActivity Metric (IC50)Reference
Benzimidazole-BrCl, ClNot specifiedActive, but with cytotoxicity
Benzimidazole-SCH2-arylCl, ClNot specifiedActive, but with cytotoxicity
Benzimidazole-Furan-Furan-CNNO2HeLa (Cervical Cancer)High Activity[7]
Benzothiazole-Furan-Furan-CNNO2HeLa (Cervical Cancer)High Activity[7]
Benzenesulfonamide-MercaptoClHCT-116 (Colon Cancer)High Activity[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for assessing the biological activity of benzimidazole derivatives.

In Vitro Antifungal Susceptibility Testing (Mycelium Growth Rate Method)

This method is commonly used to evaluate the efficacy of compounds against phytopathogenic fungi.[5]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. The sterile medium is allowed to cool to approximately 50-60°C.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). A solvent control is also prepared.

  • Plating: The PDA-compound mixture is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed at the center of each plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 25-28°C) for a period of 3-7 days, depending on the fungal growth rate.

  • Data Collection: The diameter of the fungal colony is measured daily. The percentage of growth inhibition is calculated relative to the solvent control.

  • Analysis: The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by plotting inhibition percentage against compound concentration.[5]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Wells containing untreated cells and a vehicle control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.[3]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

cluster_prep Preparation cluster_assay Biological Screening cluster_analysis Data Analysis A Synthesized Benzimidazole Derivatives B Stock Solution (in DMSO) A->B Dissolve C Prepare Assay Plates (e.g., 96-well) B->C Serial Dilution D Add Cells / Microbes C->D E Add Compound Dilutions D->E F Incubate (24-72h) E->F G Measure Endpoint (e.g., Absorbance, Growth) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 / MIC I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: General workflow for in vitro screening of benzimidazole derivatives.

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. The intrinsic mitochondrial pathway is a common mechanism.[3]

cluster_signal Apoptotic Signaling Compound Benzimidazole Derivative Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Permeability Bcl2->Mito Prevents Permeability CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by benzimidazole derivatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a compound that requires careful management due to its potential hazards.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust[2].

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • No Mixing: Do not mix this compound with other waste materials.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name and associated hazard symbols.

  • Container Integrity: Use a leak-proof and compatible container for collecting any waste contaminated with this compound[5]. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area[1].

Disposal Protocol

The disposal of this compound must be conducted through an approved waste disposal plant[1]. Adherence to national and local regulations is mandatory for the disposal of this chemical waste.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for various disposal methods, are available in the provided safety data sheets. The primary directive is to treat the compound as hazardous waste and dispose of it through a licensed facility.

ParameterValueReference
EPA Waste Number Not explicitly assigned; handle as hazardous waste.
CERCLA Reportable Quantity This material does not contain any components with a CERCLA RQ.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the specific neutralization or degradation of this compound. The standard and required procedure is collection and disposal via a certified hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation Phase cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C Collect Waste in Original or Designated Labeled Container A->C B Ensure Adequate Ventilation (Fume Hood) B->C D Do Not Mix with Other Waste C->D Critical Step E Keep Container Tightly Closed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by an Approved Waste Disposal Service F->G H Dispose of Contents/Container at an Approved Waste Disposal Plant G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.